molecular formula C9H11NO3 B1297695 Methyl 2-amino-3-methoxybenzoate CAS No. 5121-34-6

Methyl 2-amino-3-methoxybenzoate

Cat. No.: B1297695
CAS No.: 5121-34-6
M. Wt: 181.19 g/mol
InChI Key: YJEZEMGLLFLMDF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEZEMGLLFLMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345167
Record name Methyl 2-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5121-34-6
Record name Methyl 2-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Amino-3-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Methyl 2-amino-3-methoxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-methoxybenzoate is an aromatic organic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both an amine and an ester group on a substituted benzene ring, makes it a versatile intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are compiled from various sources and provide a baseline for its handling and application in a laboratory setting.

General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₁NO₃--INVALID-LINK--
Molecular Weight 181.19 g/mol --INVALID-LINK--
Appearance White to yellow to orange powder or crystalsTCI EUROPE N.V.
Melting Point 48 °CBiosynth
Boiling Point 117 °CBiosynth
CAS Number 5121-34-6--INVALID-LINK--
Spectroscopic and Other Properties
PropertyValueReference
InChI InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3--INVALID-LINK--
InChIKey YJEZEMGLLFLMDF-UHFFFAOYSA-N--INVALID-LINK--
SMILES COC1=CC=CC(=C1N)C(=O)OC--INVALID-LINK--
XLogP3-AA 1.9--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and characterization of this compound. These protocols are based on established chemical transformations and standard analytical techniques.

Synthesis: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

This protocol details the synthesis of this compound from its corresponding carboxylic acid via Fischer esterification.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • Acid Catalyst Addition: Cool the solution in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (approximately 0.2-0.3 equivalents) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully dilute the residue with cold deionized water and transfer it to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tube

  • Pipette

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Data Acquisition: Set up the desired experiments (e.g., ¹H, ¹³C, DEPT-135). Standard acquisition parameters are typically sufficient, but may be optimized as needed.

  • Data Processing: After data acquisition, process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) for all signals in both ¹H and ¹³C NMR spectra. Compare the observed spectra with expected values to confirm the structure.

Characterization: Infrared (IR) Spectroscopy

This protocol describes the general procedure for obtaining an IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique.

Materials:

  • Sample of this compound

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups present in the molecule, such as N-H stretches (amine), C=O stretch (ester), C-O stretches, and aromatic C-H and C=C stretches.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product reactant reactant product product process process purification purification 2-Amino-3-methoxybenzoic_Acid 2-Amino-3-methoxybenzoic_Acid Methanol Methanol Esterification Esterification Methanol->Esterification Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Esterification Neutralization Neutralization (NaHCO₃) Esterification->Neutralization Crude Mixture Extraction Extraction (EtOAc) Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification Drying_Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow start start technique technique data data endpoint endpoint NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR IR Spectroscopy (ATR) IR_Data Characteristic Absorption Bands IR->IR_Data MS Mass Spectrometry (e.g., GC-MS) MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Start Start Start->IR Start->MS

Caption: Analytical workflow for structural characterization.

A Technical Guide to Methyl 2-amino-3-methoxybenzoate: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-methoxybenzoate, a compound of growing interest in the scientific community, presents a unique molecular architecture with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, molecular formula, and physicochemical properties. A detailed experimental protocol for its synthesis via Fischer-Speier esterification of 2-amino-3-methoxybenzoic acid is presented. Furthermore, this document summarizes the current understanding of its biological activity, particularly its promising role as a potential atypical antipsychotic that modulates the dopaminergic system. Spectroscopic data, essential for its characterization, are also provided.

Molecular Structure and Properties

This compound is an organic compound belonging to the class of aminobenzoic acid esters. Its structure consists of a benzene ring substituted with an amino group at position 2, a methoxy group at position 3, and a methyl ester group at position 1.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
IUPAC Name This compound
SMILES COC1=CC=CC(=C1N)C(=O)OC
InChI Key YJEZEMGLLFLMDF-UHFFFAOYSA-N
CAS Number 5121-34-6
Appearance Solid

Synthesis of this compound

A reliable method for the synthesis of this compound is the Fischer-Speier esterification of 2-amino-3-methoxybenzoic acid. This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer-Speier Esterification[3]

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid in anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The amino group will be protonated, which may require a stoichiometric amount of acid for optimal results.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium carbonate. This step should be performed in a well-ventilated fume hood as it will produce carbon dioxide gas.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

G Synthesis Workflow start Start: 2-amino-3-methoxybenzoic acid + Methanol reflux Acid-catalyzed Reflux (H₂SO₄) start->reflux Esterification workup Work-up: Neutralization (Na₂CO₃) Extraction (Et₂O) reflux->workup Reaction Completion purification Purification: Recrystallization or Chromatography workup->purification product Product: this compound purification->product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: Mass Spectrometry Data

m/zInterpretation
181[M]+ (Molecular Ion)
150[M - OCH₃]+
122[M - COOCH₃]+

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4dd1HAr-H
~6.9t1HAr-H
~6.6dd1HAr-H
~4.9br s2H-NH₂
3.88s3H-COOCH₃
3.86s3HAr-OCH₃

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~168C=O (ester)
~152Ar-C-OCH₃
~140Ar-C-NH₂
~122Ar-CH
~118Ar-CH
~115Ar-C-COOCH₃
~112Ar-CH
55.5Ar-OCH₃
51.5-COOCH₃

Table 5: Predicted IR Spectral Data (cm⁻¹)

Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (amine)
3050-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1720-1700C=O stretch (ester)
1620-1580C=C stretch (aromatic)
1250-1200C-O stretch (ester)
1100-1000C-O stretch (ether)

Biological Activity and Signaling Pathway

Recent studies have highlighted this compound as a promising natural atypical antipsychotic. Its mechanism of action is believed to involve the modulation of the dopaminergic system, a key pathway implicated in the pathophysiology of schizophrenia. Atypical antipsychotics typically exhibit antagonism at dopamine D2 receptors and may also interact with other receptors, such as serotonin receptors.

The proposed mechanism suggests that this compound may act as an antagonist at post-synaptic dopamine D2 receptors in the mesolimbic pathway. By blocking these receptors, it can attenuate the excessive dopaminergic signaling associated with the positive symptoms of schizophrenia.

G Proposed Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response cAMP->Response MAM This compound MAM->D2R Antagonizes

Proposed antagonistic action on the dopamine D2 receptor signaling pathway.

Conclusion

This compound is a compound with a well-defined structure and accessible synthetic route. Its potential as an atypical antipsychotic warrants further investigation. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and related molecules. Further studies are needed to fully elucidate its pharmacological profile and mechanism of action.

References

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties of Methyl 2-amino-3-methoxybenzoate. It provides quantitative data, standardized experimental methodologies, and logical workflows for its characterization.

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for a variety of research and development applications, including reaction stoichiometry, formulation development, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem, Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich
Density Not experimentally determined. A predicted value for the related compound Methyl 2-amino-3-methylbenzoate is 1.132 ± 0.06 g/cm³.[2]ChemicalBook (Predicted)[2]
CAS Number 5121-34-6PubChem[1]
IUPAC Name This compoundPubChem[1]

Experimental Protocols for Property Determination

Accurate determination of molecular weight and density is critical for compound characterization. The following are standard methodologies employed in chemical research.

2.1. Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound with high accuracy.

  • Principle: The technique involves ionizing the chemical compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge ratios.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer. Depending on the instrument, common ionization techniques include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The detector records the relative abundance of ions at each mass-to-charge ratio. The molecular ion peak [M]+ or a protonated species [M+H]+ will correspond to the molecular weight of the compound.

2.2. Density Determination via Gas Pycnometry

Gas pycnometry is a standard method for determining the density of a solid material.

  • Principle: The method determines the volume of a solid object of known mass by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber.

  • Methodology:

    • Sample Preparation: A precisely weighed sample of solid this compound is placed into the sample chamber.

    • Analysis: The instrument is sealed, and a reference chamber is filled with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.

    • Volume Calculation: Based on the pressure drop observed after expansion, the instrument calculates the volume occupied by the sample, excluding any pore space.

    • Density Calculation: The density is calculated by dividing the sample's mass by its measured volume.

Visualization of Workflows and Properties

Diagrams are provided to illustrate the logical workflow for compound characterization and the relationship between the key molecular properties of this compound.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Integration & Reporting A Acquire Sample: This compound B Purity Assessment (e.g., HPLC, NMR) A->B C Molecular Weight Determination (Mass Spectrometry) B->C D Density Measurement (Gas Pycnometry) B->D E Data Analysis and Validation C->E D->E F Technical Report Generation E->F

Workflow for Physicochemical Characterization.

G center This compound mw Molecular Weight 181.19 g/mol center->mw formula Molecular Formula C₉H₁₁NO₃ center->formula cas CAS Number 5121-34-6 center->cas state Physical State Solid center->state density Density (Predicted for related compound: ~1.132 g/cm³) center->density

Core Molecular Properties Overview.

References

Spectroscopic Profile of Methyl 2-amino-3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-methoxybenzoate (C₉H₁₁NO₃, CAS No: 5121-34-6), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.47dd8.3, 1.31HAr-H
6.85dd7.8, 1.31HAr-H
6.58dd8.2, 1.31HAr-H
3.88 (estimated)s-3H-OCH₃ (ester)
3.85 (estimated)s-3H-OCH₃ (aromatic)
4.9 (broad s, estimated)br s-2H-NH₂

Note: Data for the methyl and amine protons were estimated based on typical chemical shifts for similar functional groups, as the available source only provided data for the aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
168.0 (estimated)C=O (ester)
152.0 (estimated)C-3 (C-OCH₃)
141.0 (estimated)C-2 (C-NH₂)
124.0 (estimated)C-6
118.0 (estimated)C-4
115.0 (estimated)C-5
110.0 (estimated)C-1
55.0 (estimated)-OCH₃ (aromatic)
52.0 (estimated)-OCH₃ (ester)

Note: As of the last update, specific ¹³C NMR data for this compound was not available. The presented data is an estimation based on established increments for substituted benzene derivatives and data from structurally similar compounds.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300 (estimated)Strong, BroadN-H stretch (asymmetric and symmetric)
3050 - 3000 (estimated)MediumC-H stretch (aromatic)
2950 - 2850 (estimated)MediumC-H stretch (methyl)
1710 - 1690 (estimated)StrongC=O stretch (ester)
1620 - 1580 (estimated)Medium to StrongN-H bend and C=C stretch (aromatic)
1250 - 1200 (estimated)StrongC-O stretch (ester and ether)

Note: As of the last update, a specific IR spectrum for this compound was not available. The presented data is an estimation based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
181High[M]⁺ (Molecular Ion)
166Medium[M - CH₃]⁺
150Medium[M - OCH₃]⁺
134High[M - COOCH₃]⁺
122Medium[M - COOCH₃ - CH₃]⁺

Note: The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker DMX 500 MHz NMR spectrometer was used to record the ¹H NMR spectrum.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Leco Pegasus IV time-of-flight mass spectrometer. The sample, dissolved in a suitable solvent like methanol, is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer where it is ionized, typically by electron ionization (EI), and the resulting fragments are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Solid State (ATR) NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR CDCl₃ MS Mass Spectrometry Dissolution->MS Methanol NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

References

The Biological Frontier of Methyl 2-amino-3-methoxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of Methyl 2-amino-3-methoxybenzoate, a substituted anthranilate, presents a compelling starting point for the exploration of novel therapeutic agents. Its inherent structural features, including an aromatic ring, an amino group, a methoxy group, and a methyl ester, offer multiple points for chemical modification, paving the way for the synthesis of a diverse library of derivatives. This technical guide delves into the reported biological activities of derivatives based on this and closely related benzamide cores, with a focus on their anticancer and antimicrobial potential. While specific research on a comprehensive series of this compound derivatives is limited, this guide synthesizes available data from analogous compounds to provide a foundational understanding for future research and development.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of various benzamide and related heterocyclic derivatives, offering a comparative overview of their potential efficacy. It is important to note that these compounds are not direct derivatives of this compound but share structural similarities that are relevant for preliminary structure-activity relationship (SAR) considerations.

Table 1: Anticancer Activity of Representative Benzamide and Benzothiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
B3 ChalconeHela3.204[1]
MCF-73.849[1]
27a 3-MethylquinoxalineHepG24.5[2]
MCF-77.7[2]
OMS5 2-AminobenzothiazoleA549 (Lung)-[3]
MCF-7 (Breast)-[3]
OMS14 2-AminobenzothiazoleA549 (Lung)-[3]
MCF-7 (Breast)-[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Representative Benzamide and Quinoxaline Derivatives

Compound IDDerivative ClassMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
9a N-Substituted-β-amino AcidStaphylococcus aureus-[4]
Mycobacterium luteum-[4]
9b N-Substituted-β-amino AcidStaphylococcus aureus-[4]
Mycobacterium luteum-[4]
9c N-Substituted-β-amino AcidStaphylococcus aureus-[4]
Mycobacterium luteum-[4]
10b N-Substituted-β-amino AcidMycobacterium luteum-[4]
10c N-Substituted-β-amino AcidStaphylococcus aureus-[4]
Mycobacterium luteum-[4]
12f N-Substituted-β-amino AcidStaphylococcus aureus-[4]
Mycobacterium luteum-[4]
12g N-Substituted-β-amino AcidMycobacterium luteum-[4]
13 N-Substituted-β-amino AcidMycobacterium luteum-[4]

MIC: The minimum inhibitory concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible assessment of biological activity. The following section details a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity Screening

This protocol is a standard method for determining the viability of cells in response to treatment with test compounds.

Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete medium.[5]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT stock solution to each well.[5]

    • Incubate the plate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[5]

    • Incubate the plate at 37°C for another 4 hours to ensure complete solubilization.[5] Mix each sample by pipetting up and down.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Benzamide derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival. While the specific mechanisms for this compound derivatives are yet to be fully elucidated, insights can be drawn from related compounds that target key oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.[8]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Benzamide Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a benzamide derivative.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial receptor tyrosine kinase that is central to the process of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a key target in cancer therapy.[8]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis Survival Endothelial Cell Survival PI3K_AKT->Survival Inhibitor Benzamide Derivative Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by a benzamide derivative.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The data from analogous benzamide derivatives suggest that this chemical class is a fertile ground for the discovery of compounds with potent anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Such studies will be instrumental in elucidating detailed structure-activity relationships, identifying lead compounds with optimal potency and selectivity, and uncovering the specific molecular mechanisms and signaling pathways through which these compounds exert their biological effects. This targeted approach will be crucial for translating the potential of this chemical scaffold into tangible clinical applications.

References

Methyl 2-amino-3-methoxybenzoate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-methoxybenzoate, a substituted anthranilate, has emerged as a valuable and versatile building block in the synthesis of a diverse array of novel compounds with significant biological activities. Its unique substitution pattern, featuring an amino group, a methyl ester, and a methoxy group on the aromatic ring, provides multiple reactive sites for chemical modification, enabling the construction of complex heterocyclic systems. This guide explores the utility of this compound as a precursor for both naturally occurring bioactive molecules and synthetic compounds with therapeutic potential, with a focus on its application in the development of antipsychotics and kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 5121-34-6[1]
Appearance Solid[3]
SMILES COC1=CC=CC(=C1N)C(=O)OC[1]
InChI 1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3[3]
InChIKey YJEZEMGLLFLMDF-UHFFFAOYSA-N[1]

Application in the Synthesis of a Natural Protoalkaloid with Antipsychotic Activity

A significant example of the utility of this compound is its role as the core structure of the natural protoalkaloid, Methyl-2-Amino-3-Methoxybenzoate (MAM). Isolated from the seeds of Nigella damascena, MAM has demonstrated promising atypical antipsychotic and pro-cognitive properties in preclinical studies.[4]

Biological Activity of Methyl-2-Amino-3-Methoxybenzoate (MAM)

MAM has been shown to alleviate positive and cognitive symptoms in animal models of schizophrenia.[4] Its antipsychotic activity is predicted to stem from its ability to modulate dopaminergic and serotonergic signaling pathways. Specifically, MAM has been found to antagonize the effects of dopamine D1/D2 receptor agonists and 5-HT2A/2C receptor agonists.[4] This is evidenced by its ability to reduce stereotypy and climbing behaviors induced by dopaminergic agents and to rescue prepulse inhibition deficits.[4] Furthermore, MAM has been observed to antagonize the apomorphine-induced expression of the immediate early genes c-Fos and NPAS4 in the nucleus accumbens and dorsolateral striatum, key brain regions implicated in psychosis.[4]

Signaling Pathways Modulated by MAM

The antipsychotic effects of MAM are attributed to its interaction with the dopamine D2 and serotonin 5-HT2A receptor signaling pathways. The diagrams below illustrate the general mechanisms through which these receptors are thought to influence neuronal activity and gene expression, leading to the observed antipsychotic effects.

Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA DARPP-32 DARPP-32 PKA->DARPP-32 CREB CREB PKA->CREB PP1 Protein Phosphatase 1 DARPP-32->PP1 cFos_NPAS4 c-Fos & NPAS4 Expression CREB->cFos_NPAS4 MAM MAM (Antagonist) MAM->D2R

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Gq Gq 5HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC ERK ERK PKC->ERK cFos_Expression c-Fos Expression ERK->cFos_Expression MAM MAM (Antagonist) MAM->5HT2AR

Serotonin 5-HT2A Receptor Signaling Pathway

Application in the Synthesis of Quinazolinone-Based Kinase Inhibitors

This compound is an excellent starting material for the synthesis of 8-methoxy-substituted quinazolinones. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of many anticancer drugs that target protein kinases. The 8-methoxy substitution can influence the pharmacological properties of the resulting compounds.

A notable example is the synthesis of 8-methoxy-2-(trimethoxyphenyl)-3-substituted-quinazolin-4(3H)-ones, which have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5]

Synthesis of 8-Methoxy-2-(trimethoxyphenyl)-3-substituted-quinazolin-4(3H)-ones

The synthesis of these quinazolinone derivatives can be achieved through a multi-step process, often initiated by a reaction analogous to the Niementowski quinazolinone synthesis.[6] A general workflow for such a synthesis is depicted below.

Quinazolinone_Synthesis_Workflow MAMB This compound Cyclization Cyclization (e.g., Niementowski Reaction) MAMB->Cyclization Amide Substituted Amide or equivalent Amide->Cyclization Intermediate 8-Methoxy-2-substituted- benzoxazin-4-one Cyclization->Intermediate Condensation Condensation Intermediate->Condensation Amine Primary Amine Amine->Condensation Product 8-Methoxy-2,3-disubstituted- quinazolin-4(3H)-one Condensation->Product

General Synthetic Workflow for 8-Methoxy-quinazolinones
Experimental Protocol: Synthesis of 8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (Representative Example)

This protocol is adapted from the synthesis of similar 8-methoxy-quinazolinone derivatives.[5]

Step 1: Synthesis of 2-amino-3-methoxy-N-(4-methoxyphenyl)benzamide A mixture of this compound (10 mmol) and 4-methoxyaniline (12 mmol) is heated at 150-160 °C for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solid product is triturated with hexane, filtered, and dried to yield the intermediate amide.

Step 2: Synthesis of 8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one A mixture of 2-amino-3-methoxy-N-(4-methoxyphenyl)benzamide (5 mmol), 3,4,5-trimethoxybenzoyl chloride (6 mmol), and pyridine (10 mL) is refluxed for 8-10 hours. The reaction mixture is then cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Quantitative Data: Biological Activity of a Representative 8-Methoxy-quinazolinone Derivative

The following table summarizes the in vitro anticancer and kinase inhibitory activities of a representative 8-methoxy-2-(trimethoxyphenyl)-3-substituted-quinazolin-4(3H)-one (Compound 6 from the cited study).[5]

AssayIC₅₀ (nM)
VEGFR-2 Inhibition 98.1
EGFR Inhibition 106
Anticancer Activity (Hela cells) 2.8 µM
Anticancer Activity (A549 cells) > 50 µM
Anticancer Activity (MDA cells) 2.13 µM

Docetaxel was used as a reference drug in the anticancer assays.[5]

Signaling Pathways Targeted by 8-Methoxy-quinazolinone Derivatives

The anticancer activity of these quinazolinone derivatives is attributed to their inhibition of key receptor tyrosine kinases, namely EGFR and VEGFR-2. The signaling pathways initiated by these receptors are critical for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 8-Methoxy- quinazolinone Inhibitor->EGFR

EGFR Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 8-Methoxy- quinazolinone Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway

Conclusion

This compound is a highly valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility is demonstrated by its presence as the core of the natural antipsychotic MAM and its application in the construction of potent synthetic kinase inhibitors based on the quinazolinone scaffold. The strategic incorporation of the 8-methoxy group, derived from this starting material, offers a handle for modulating the physicochemical and pharmacological properties of the final compounds. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the synthetic potential of this compound in the discovery of new medicines.

References

Literature review on the synthesis of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-methoxybenzoate

For researchers, scientists, and drug development professionals, this compound is a valuable building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, focusing on two primary methodologies: the esterification of 2-amino-3-methoxybenzoic acid and the reduction of a nitro precursor. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Core Synthesis Routes

Two principal synthetic strategies have been identified in the literature for the preparation of this compound.

Route 1: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

This direct and classical approach involves the acid-catalyzed esterification of 2-amino-3-methoxybenzoic acid with methanol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and driven to completion by using an excess of methanol, which also serves as the solvent.

Route 2: Reduction of a Nitro Precursor

This multi-step route begins with a suitable nitro-substituted precursor, which is then reduced to the corresponding amine. A common precursor for this synthesis is Methyl 3-methoxy-2-nitrobenzoate. The synthesis of this precursor and its subsequent reduction are key aspects of this pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid
ParameterValueReference
Starting Material 2-Amino-3-methoxybenzoic acidGeneral Procedure[1][2][3]
Reagents Methanol, Concentrated Sulfuric AcidGeneral Procedure[1][2][3]
Reaction Temperature Reflux (~65 °C)[1]
Reaction Time 2-4 hours[3]
Typical Yield 90-95%[1]
Table 2: Synthesis of Methyl 3-methoxy-2-nitrobenzoate (Precursor for Route 2)
ParameterValueReference
Starting Material Methyl 2-hydroxy-3-nitrobenzoate[4]
Reagents Potassium carbonate, Methyl iodide, DMF[4]
Reaction Temperature 60 °C[4]
Reaction Time 1 hour[4]
Yield 98%[4]
Table 3: Reduction of Methyl 3-methoxy-2-nitrobenzoate
ParameterMethod A: Fe/AcOHMethod B: Catalytic HydrogenationReference
Starting Material Methyl 3-methoxy-2-nitrobenzoateMethyl 3-methoxy-2-nitrobenzoateGeneral Procedure[5][6]
Reagents/Catalyst Powdered Iron, Acetic AcidPalladium on Carbon (Pd/C), Hydrogen gas[5][6]
Solvent MethanolMethanol or Ethanol[5][6]
Reaction Temperature 50-60 °CRoom Temperature[5]
Reaction Time 30 minutesNot specified[5]
Typical Yield ~77% (for a similar compound)Quantitative[5][6]

Experimental Protocols

Route 1: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid in an excess of methanol (e.g., 25 mL per 610 mg of acid).[1]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the stirring solution.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with stirring.[1]

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic phase sequentially with a saturated solution of NaHCO₃ (2 x 30 mL) and brine.[1]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[1]

Route 2: Synthesis via Reduction of a Nitro Precursor

This route involves two main stages: the synthesis of the nitro precursor followed by its reduction.

Stage 1: Synthesis of Methyl 3-methoxy-2-nitrobenzoate

This synthesis starts from 3-hydroxy-2-nitrobenzoic acid, which is first esterified and then methylated.

  • Step 1a: Synthesis of 3-Hydroxy-2-nitrobenzoic acid A detailed protocol for the synthesis of 3-hydroxy-2-nitrobenzoic acid from 3-chloro-2-nitrobenzoic acid is available, involving reaction with aqueous potassium hydroxide at 110°C for 12 hours, followed by acidification to yield the product in 99% yield.[7]

  • Step 1b: Esterification of 3-Hydroxy-2-nitrobenzoic acid to Methyl 2-hydroxy-3-nitrobenzoate This can be achieved via Fischer esterification as described in Route 1.

  • Step 1c: Methylation of Methyl 2-hydroxy-3-nitrobenzoate [4] Materials:

    • Methyl 2-hydroxy-3-nitrobenzoate (10 g, 50.7 mmol)

    • Potassium carbonate (14.02 g, 101 mmol)

    • Methyl iodide (6.34 mL, 101 mmol)

    • N,N-dimethylformamide (DMF) (100 mL)

    Procedure:

    • To a solution of Methyl 2-hydroxy-3-nitrobenzoate in DMF at room temperature, add potassium carbonate followed by methyl iodide.

    • Heat the resulting mixture to 60 °C for 1 hour.

    • Cool the reaction to room temperature and pour it into crushed ice, then dilute with water to a total volume of 400 mL to crystallize the product.

    • Collect the solid by vacuum filtration and rinse with additional water.

    • Dry the solid under vacuum to afford Methyl 3-methoxy-2-nitrobenzoate (yield: 10.5 g, 98%).

Stage 2: Reduction of Methyl 3-methoxy-2-nitrobenzoate

Two common methods for the reduction of the nitro group are presented.

  • Method A: Reduction with Iron in Acetic Acid [5] Materials:

    • Methyl 3-methoxy-2-nitrobenzoate

    • Powdered iron

    • Acetic acid

    • Methanol

    • Ethyl acetate

    Procedure:

    • Add powdered iron to acetic acid and stir the suspension for 15 minutes at 50 °C under a nitrogen atmosphere.

    • Add a solution of Methyl 3-methoxy-2-nitrobenzoate in methanol dropwise.

    • Stir the mixture for 30 minutes at 50-60 °C.

    • Filter the catalyst and wash with methanol.

    • Evaporate the volatiles from the combined filtrate and washes.

    • Pour the residue into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

  • Method B: Catalytic Hydrogenation [6] Materials:

    • Methyl 3-methoxy-2-nitrobenzoate

    • 5% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas source

    Procedure:

    • Dissolve Methyl 3-methoxy-2-nitrobenzoate in methanol or ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 5% Pd/C (e.g., 2 mol%).

    • Subject the mixture to a hydrogen atmosphere (atmospheric pressure or higher) with stirring.

    • Monitor the reaction until the starting material is consumed.

    • Filter the catalyst through a pad of celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. This method often provides a quantitative yield.[6]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 start 2-Amino-3-methoxybenzoic Acid reagents Methanol (excess) Concentrated H₂SO₄ (cat.) start->reagents Fischer Esterification Reflux, 2-4h product This compound reagents->product

Caption: Workflow for the Fischer Esterification of 2-Amino-3-methoxybenzoic Acid.

Synthesis_Route_2 cluster_precursor Precursor Synthesis cluster_reduction Reduction start_prec 3-Hydroxy-2-nitrobenzoic Acid esterification Esterification (MeOH, H₂SO₄) start_prec->esterification intermediate Methyl 2-hydroxy-3-nitrobenzoate esterification->intermediate methylation Methylation (MeI, K₂CO₃, DMF) intermediate->methylation precursor Methyl 3-methoxy-2-nitrobenzoate methylation->precursor reduction Reduction (Fe/AcOH or H₂/Pd-C) precursor->reduction final_product This compound reduction->final_product

Caption: Workflow for the synthesis via reduction of a nitro precursor.

References

Methyl 2-amino-3-methoxybenzoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling precautions for Methyl 2-amino-3-methoxybenzoate (CAS No. 5121-34-6). The following sections detail the physicochemical properties, toxicological profile, safe handling procedures, and emergency protocols for this compound, designed to inform and protect researchers, scientists, and professionals in drug development.

Physicochemical and Toxicological Data

This compound is a solid organic compound.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueSource(s)
Chemical Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 5121-34-6[2][3]
Physical State Solid, White to Yellow to Orange powder to crystal[4]
Melting Point 46 - 50 °C (48 °C)[2][3]
Boiling Point 117 °C / 2 mmHg; 286.1 °C at 760 mmHg[1][2][3][5]
Flash Point No data available[6][7][8]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[8][9]
LD50 (Oral) No data available[6]
Skin Irritation Causes skin irritation[9]
Eye Irritation Causes serious eye irritation[9]

Note on Boiling Point Discrepancy: Different sources report varying boiling points, likely due to measurements at different atmospheric pressures. The lower value of 117 °C is specified at a reduced pressure of 2 mmHg, while the higher value of 286.1 °C is at standard atmospheric pressure (760 mmHg).

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and irritation to the skin and eyes.[8][9]

  • Pictogram:

    • alt text

  • Signal Word: Warning[8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8][9]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.[8]

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. The following sections provide an overview of the methodologies for assessing acute oral toxicity, skin irritation, and eye irritation.

Acute Oral Toxicity Testing

The assessment of acute oral toxicity is guided by OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[10][11] The primary goal of these tests is to determine the dose of a substance that causes mortality in 50% of the test animals (LD50) and to observe other signs of toxicity.[12]

Methodology (based on OECD TG 423):

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[12]

  • Housing and Fasting: Animals are housed in suitable conditions and fasted overnight for rats or for 4 hours for mice before dosing, with water available ad libitum.[12]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[12]

  • Stepwise Dosing: The test proceeds in a stepwise manner with a group of animals at a specific dose level. If no mortality occurs, the next higher dose level is used in another group of animals. If mortality is observed, the next lower dose is used.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Skin Irritation Testing

In vitro methods using reconstructed human epidermis (RhE) models are the preferred method for determining skin irritation potential, as outlined in OECD Test Guideline 439.[13] These methods avoid the use of live animals and provide a mechanistic basis for assessing skin irritation.

Methodology (based on OECD TG 439 with RhE models):

  • Tissue Model: A three-dimensional reconstructed human epidermis model, such as EpiDerm™, is used.[13]

  • Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. For solid materials, the tissue surface is moistened with a sterile solution like DPBS before application.[14]

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[14][15] Following exposure, the chemical is thoroughly washed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[14][16]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells.[16]

  • Classification: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[13]

Eye Irritation Testing

Similar to skin irritation testing, in vitro and ex vivo methods are prioritized for assessing eye irritation to reduce animal testing. OECD Test Guideline 405 outlines a sequential testing strategy that begins with an evaluation of existing data and in vitro tests.[17]

Methodology (based on in vitro Reconstructed human Cornea-like Epithelium (RhCE) models):

  • Tissue Model: A reconstructed human cornea-like epithelial (RhCE) tissue model is used.[18]

  • Chemical Application: The test chemical is applied topically to the surface of the RhCE tissue in duplicate.[18]

  • Exposure and Rinsing: The tissues are exposed to the chemical for a specific duration, after which the chemical is rinsed off.[18]

  • Post-Incubation and Viability Measurement: The tissues are incubated in fresh medium, and cell viability is measured using the MTT assay.[18]

  • Classification: The potential for eye irritation is determined by comparing the relative viability of the tissues treated with the test chemical to that of the negative control.[18] A significant reduction in viability indicates a potential for eye irritation.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton, as nitrile gloves may have poor compatibility with anilines) should be worn.[19]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures
  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[19]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

  • Store containers upright in a designated and labeled chemical storage cabinet, preferably below eye level.[19]

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, absorb the spill with an inert dry material and place it in a suitable, sealed container for disposal as hazardous waste.[19]

  • Large Spills: In the event of a large spill, immediately evacuate the area and secure it. Notify others in the vicinity. If there is a risk of fire or the spill is uncontained, call emergency services.[19]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

G A Risk Assessment (Review SDS and literature) B Select Appropriate PPE (Gloves, goggles, lab coat, etc.) A->B Identify Hazards H Emergency Preparedness (Know location of safety shower, eyewash, and first aid) A->H Understand Potential Emergencies C Prepare Work Area (Fume hood, spill kit, waste containers) B->C Mitigate Risks D Weighing and Handling of Chemical C->D Safe Setup E Perform Experiment D->E Execution F Decontamination (Clean workspace and equipment) E->F Post-Experiment G Proper Waste Disposal (Segregate and label waste) F->G Cleanup

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-amino-3-methoxybenzoate from 2-amino-3-methoxybenzoic acid via Fischer esterification. This method is a classic, reliable, and scalable approach for the preparation of this and similar aminobenzoate derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules and functional materials. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] In this protocol, 2-amino-3-methoxybenzoic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The use of excess methanol helps to drive the equilibrium towards the formation of the ester product.[1] The basic amino group on the aromatic ring requires a stoichiometric amount of the acid catalyst for protonation, ensuring that sufficient acid is available to catalyze the esterification of the carboxylic acid group.[1]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
2-Amino-3-methoxybenzoic acid≥98%
Methanol (MeOH)Anhydrous, ACS Grade
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)
Sodium Carbonate (Na₂CO₃)Saturated aqueous solution
Diethyl Ether (Et₂O)ACS Grade
Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size for the scale
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Standard laboratory glassware
Safety Precautions
  • 2-Amino-3-methoxybenzoic acid: May cause skin, eye, and respiratory irritation.[2][3]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[4][5]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[6][7][8] Corrosive to metals.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • Sodium Carbonate: Causes serious eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Experimental Protocol

Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (approximately 10-20 eq), which also acts as the solvent.

  • Stir the mixture to dissolve the starting material as much as possible.

  • Place the flask in an ice bath to cool the solution.

Acid Addition and Reflux
  • Slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise to the cooled and stirring methanol solution. An exothermic reaction will occur, and a precipitate of the ammonium salt may form.

  • Once the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Carefully pour the concentrated residue into a beaker containing ice-cold water.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate with stirring until the pH is approximately 8. Be cautious as carbon dioxide gas will evolve.

  • The product, this compound, should precipitate as a solid. If it separates as an oil, proceed with liquid-liquid extraction.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • If an oil forms, transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).

Data Presentation

ParameterValue
Starting Material
Name2-Amino-3-methoxybenzoic acid
Molecular Weight167.16 g/mol [3]
MolesCalculated based on mass
Reagents
Methanol10-20 molar equivalents
Concentrated Sulfuric Acid1.0-1.5 molar equivalents
Reaction Conditions
Temperature65-70 °C (Reflux)
Time4-6 hours
Product
NameThis compound
Molecular Weight181.19 g/mol [9]
Theoretical YieldCalculated based on starting material
Actual YieldTo be determined experimentally
Percent YieldTo be calculated
Melting Point48-50 °C

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals include a singlet for the methoxy protons, a singlet for the ester methyl protons, aromatic protons, and a broad singlet for the amine protons.

  • ¹³C NMR: Expected signals for the aromatic carbons, the ester carbonyl carbon, and the methoxy and methyl carbons.

  • IR Spectroscopy: Characteristic peaks for the N-H stretches of the primary amine, C=O stretch of the ester, and C-O stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (181.19 g/mol ).[9]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 2-Amino-3-methoxybenzoic acid + Methanol Add_H2SO4 Add conc. H₂SO₄ (0-5 °C) Start->Add_H2SO4 Reflux Reflux (65-70 °C) 4-6 hours Add_H2SO4->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Methanol (Rotary Evaporator) Cool->Evaporate Neutralize Neutralize with Na₂CO₃ (aq) to pH ~8 Evaporate->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry Product Methyl 2-amino-3- methoxybenzoate Dry->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-3-methoxybenzoate (CAS: 5121-34-6) is a valuable and versatile substituted anthranilate building block in organic synthesis.[1] Its unique substitution pattern, featuring an amine, a methyl ester, and a methoxy group on the aromatic ring, allows for the regioselective construction of various fused heterocyclic systems. The electron-donating methoxy group at the C3 position influences the reactivity of the adjacent amine and the aromatic ring, making it a strategic precursor for specific isomers of bioactive scaffolds. These application notes provide detailed protocols for the synthesis of two important classes of N-heterocycles: 8-methoxyquinazolin-4(3H)-ones and 1-methoxyacridones.

Application Note 1: Synthesis of 8-Methoxyquinazolin-4(3H)-ones

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The methoxy group at the C8 position, derived from the starting material, can significantly influence the pharmacological profile of the resulting compounds. The following protocols describe a common two-step pathway involving the initial conversion of the methyl ester to a benzamide, followed by cyclization to form the quinazolinone ring.

Overall Synthetic Workflow

The synthesis proceeds by first converting the methyl ester of the starting material into a more reactive amide intermediate. This intermediate is then cyclized with a suitable one-carbon (C1) or two-carbon (C2-N) synthon to yield the target 8-methoxyquinazolinone.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization A This compound B 2-Amino-3-methoxybenzamide A->B NH4OH / MeOH Reflux C 8-Methoxy-2-methyl- quinazolin-4(3H)-one B->C Acetic Anhydride Reflux

Caption: General workflow for the synthesis of 8-methoxyquinazolinones.

Experimental Protocols

Protocol 1A: Synthesis of 2-Amino-3-methoxybenzamide

This protocol describes the conversion of the methyl ester to the corresponding primary amide, which is a key intermediate for subsequent cyclization reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of starting material).

  • Amidation: Add aqueous ammonium hydroxide (25-30% solution, 10-20 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product, 2-amino-3-methoxybenzamide, will often precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a minimal amount of cold methanol or diethyl ether. Dry the solid under vacuum to obtain the pure amide.

Protocol 1B: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

This protocol details the cyclization of the intermediate amide with acetic anhydride to form the quinazolinone ring.

  • Reaction Setup: Place 2-amino-3-methoxybenzamide (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

  • Cyclization: Add acetic anhydride (3.0-5.0 eq) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water with vigorous stirring to quench the excess acetic anhydride.

  • Purification: The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of ethanol. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 8-methoxy-2-methylquinazolin-4(3H)-one.

Data Summary

The yields for these reactions are typically moderate to good, depending on the specific substrates and reaction conditions.

StepProductReagentsTypical Yield
1A2-Amino-3-methoxybenzamideNH4OH, Methanol75-90%
1B8-Methoxy-2-methylquinazolin-4(3H)-oneAcetic Anhydride60-85%

Application Note 2: Synthesis of 1-Methoxyacridones

Acridone and its derivatives are an important class of heterocyclic compounds known for their fluorescence properties and biological activities, including anticancer and antibacterial effects. The synthesis of 1-methoxyacridone from this compound is achieved via a two-step process: a copper-catalyzed N-arylation (Ullmann condensation), followed by an acid-catalyzed intramolecular cyclization.

Overall Synthetic Pathway

The initial step involves coupling the anthranilate with an aryl halide to form an N-arylanthranilate intermediate. This intermediate is then cyclized under strong acidic conditions to afford the tricyclic acridone core.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A This compound + Aryl Halide (e.g., 2-chlorobenzoic acid) B N-Aryl-2-amino-3-methoxy- benzoic acid derivative A->B Cu catalyst, Base (K2CO3) Solvent (DMF) C 1-Methoxyacridone Derivative B->C Polyphosphoric Acid (PPA) Heat

Caption: Pathway for the synthesis of 1-methoxyacridones.

Experimental Protocols

Protocol 2A: Synthesis of N-(2-carboxyphenyl)-2-amino-3-methoxybenzoic acid (Ullmann Condensation)

This protocol describes the copper-catalyzed coupling of this compound with 2-chlorobenzoic acid.[2][3] Note that this reaction forms the N-arylanthranilic acid directly due to saponification of the ester and starting acid.

  • Reaction Setup: To a flame-dried flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), this compound (1.1 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq) or copper powder.

  • Solvent: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture to 150-180 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 8-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of water. Acidify the aqueous solution with concentrated HCl until the pH is ~2-3.

  • Purification: The precipitated product is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude N-arylanthranilic acid can be purified by recrystallization from ethanol or acetic acid.

Protocol 2B: Synthesis of 1-Methoxyacridone (Intramolecular Cyclization)

This protocol details the acid-catalyzed ring closure of the N-arylanthranilic acid intermediate to form the acridone.[4]

  • Reaction Setup: Place the dried N-(2-carboxyphenyl)-2-amino-3-methoxybenzoic acid (1.0 eq) in a round-bottom flask.

  • Cyclization Agent: Add a dehydrating acid catalyst, such as polyphosphoric acid (PPA) (10-20 times the weight of the starting material) or concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to 120-150 °C for 2-5 hours. The mixture will become a thick, stirrable paste.

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Purification: The precipitated solid is the crude acridone product. Collect it by filtration, wash extensively with water, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid, and then again with water until the filtrate is neutral. The product can be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF.

Data Summary

The Ullmann condensation and subsequent cyclization are robust reactions, though they often require harsh conditions. Yields can vary based on the specific substituents on the aryl halide.

StepProductKey ReagentsTemperatureTypical Yield
2AN-Aryl IntermediateCuI, K2CO3, DMF150-180 °C50-70%
2B1-MethoxyacridonePolyphosphoric Acid120-150 °C70-90%

References

Application Notes: Methyl 2-amino-3-methoxybenzoate as a Key Intermediate in the Synthesis of MEK Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-3-methoxybenzoate is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an amine, a methoxy group, and a methyl ester on an aromatic ring, makes it a versatile precursor for the construction of complex heterocyclic systems. A prominent application of this intermediate is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] MEK inhibitors are a class of targeted cancer therapeutics that disrupt the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers, including melanoma.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Trametinib.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1][6] Trametinib functions by binding to an allosteric pocket on the MEK enzymes, preventing their activation by upstream RAF kinases and inhibiting their own kinase activity.[1] This ultimately leads to the suppression of downstream ERK phosphorylation, resulting in cell cycle arrest and apoptosis in cancer cells.[1][5]

Signaling Pathway Diagram

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental Protocols

The synthesis of Trametinib is a multi-step process. The following protocols describe a key transformation involving a derivative of this compound to form a central pyridotrione intermediate, which is a core structural element of Trametinib.

Synthesis of a Pyridotrione Intermediate

This protocol outlines the cyclization reaction to form a key intermediate in the synthesis of Trametinib.

Experimental Workflow Diagram

Synthesis_Workflow start Start Materials: - Malonic acid mono-formamide monoethyl ester - Methylmalonic acid step1 Step 1: Cyclization Reaction - Reagents: Oxalyl chloride, DMF - Solvent: Dichloromethane start->step1 step2 Step 2: Crude Pyridotrione Compound - Intermediate product step1->step2 step3 Step 3: Cyclization with Urea Derivative - Reagent: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea - Base: Sodium ethoxide - Solvent: THF step2->step3 product Trametinib Key Intermediate step3->product purification Purification - Flash Column Chromatography - Recrystallization product->purification

Caption: Workflow for the synthesis of a key Trametinib intermediate.

Protocol: Cyclization to form Pyridotrione Compound

This protocol is based on general synthetic methods for related compounds.[9]

Materials:

  • Malonic acid mono-formamide monoethyl ester

  • Methylmalonic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH) solution (1 M)

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Sodium ethoxide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Step S1.1: To a solution of methylmalonic acid in anhydrous dichloromethane, add a catalytic amount of anhydrous DMF. Cool the mixture to 0°C and slowly add oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Step S1.2: In a separate flask, dissolve malonic acid mono-formamide monoethyl ester in anhydrous toluene. Add the product from step S1.1 to this solution and heat the mixture to reflux.

  • Step S1.3: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide to facilitate the cyclization and formation of the crude pyridotrione compound.

  • Step S2: The crude pyridotrione compound from the previous step is dissolved in anhydrous THF. To this solution, add N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and sodium ethoxide. The reaction mixture is stirred at room temperature until the formation of the Trametinib key intermediate is complete.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography or recrystallization to yield the pure Trametinib key intermediate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the Trametinib key intermediate.

Table 1: Reagents and Reaction Conditions

StepReagent 1Reagent 2SolventTemperatureTime
S1.1Methylmalonic acidOxalyl chlorideDichloromethane0°C to RT2-4 h
S1.2Malonic acid mono-formamide monoethyl esterProduct from S1.1TolueneReflux4-6 h
S2Crude Pyridotrione CompoundN-(2-fluoro-4-iodophenyl)-N'-cyclopropylureaTHFRT8-12 h

Table 2: Yield and Purity of Trametinib Key Intermediate

ParameterValueMethod of Analysis
Yield ~47% (overall)Gravimetric
Purity >98%HPLC
Melting Point 210-215 °CMelting Point Apparatus

Table 3: Analytical Data for Trametinib Key Intermediate

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic protons, cyclopropyl protons, methyl groups, and amide protons.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the expected structure.
Mass Spec (ESI-MS) [M+H]⁺ ion corresponding to the molecular weight of the target compound.

This compound and its derivatives are indispensable intermediates in the synthesis of complex pharmaceutical agents like Trametinib. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this versatile building block in the development of novel kinase inhibitors and other therapeutic agents. The synthetic route, while requiring careful control of reaction conditions, offers a reliable pathway to a key intermediate with a good overall yield. The understanding of the underlying biological pathway targeted by the final product is crucial for the rational design of new and more effective drugs.

References

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reaction mechanisms involving Methyl 2-amino-3-methoxybenzoate, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established synthetic transformations and offer guidance for the preparation of diverse molecular scaffolds.

Synthesis of Quinazolinone Derivatives

This compound serves as an excellent precursor for the synthesis of quinazolinone heterocycles, which are prevalent in many biologically active compounds. A common approach involves a two-step process: initial formation of a 2,3-disubstituted-4(3H)-quinazolinone via condensation with an appropriate amine, followed by cyclization.

Reaction Scheme:

A plausible reaction pathway involves the initial reaction of this compound with an acyl chloride or anhydride to form an N-acylated intermediate. This is followed by ammonia or amine-mediated cyclization to yield the quinazolinone core. A more direct, one-pot synthesis can also be achieved by reacting this compound with diaminoglyoxime in the presence of a suitable catalyst.[1]

Experimental Protocol: Synthesis of 8-Methoxy-quinazolin-4(3H)-one

This protocol is adapted from general methods for quinazolinone synthesis from anthranilate esters.

Materials:

  • This compound

  • Formamide

  • Formic acid (catalytic amount)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (5.0-10.0 eq).

  • Add a catalytic amount of formic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the purified 8-methoxy-quinazolin-4(3H)-one.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundFormamideFormic acidNone120-1404-660-80*
Methyl 2-amino-benzoateDiaminoglyoximeFe3O4@SiO2-CO2HWaterReflux592[1]

* Estimated yield based on similar reactions.

Reaction Mechanism Workflow

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization Start Methyl 2-amino- 3-methoxybenzoate Intermediate1 N-Formyl intermediate Start->Intermediate1 Heat Reagent1 Formamide Reagent1->Intermediate1 Product 8-Methoxy- quinazolin-4(3H)-one Intermediate1->Product Intramolecular cyclization

Caption: Synthesis of 8-Methoxy-quinazolin-4(3H)-one.

Sandmeyer Reaction: Diazotization and Substitution

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[2] This allows for the synthesis of halogenated, cyanated, or hydroxylated derivatives.

Reaction Scheme:

The reaction proceeds in two main stages. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. In the second stage, this salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to facilitate the substitution and release of nitrogen gas.[3][4]

Experimental Protocol: Synthesis of Methyl 2-chloro-3-methoxybenzoate

This protocol is adapted from the Sandmeyer reaction of p-toluidine.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Standard laboratory glassware and cooling apparatus

Procedure:

Part 1: Preparation of the Diazonium Salt

  • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

Part 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Starting MaterialReagentsProductYield (%)
This compound1. NaNO₂, HCl2. CuClMethyl 2-chloro-3-methoxybenzoate60-75*
p-Toluidine1. NaNO₂, HCl2. CuClp-Chlorotoluene~65[3]

* Estimated yield based on similar reactions.

Sandmeyer Reaction Pathway

G Amine Methyl 2-amino- 3-methoxybenzoate Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, HCl 0-5 °C Product Methyl 2-chloro- 3-methoxybenzoate Diazonium->Product CuCl

Caption: Sandmeyer reaction of this compound.

Electrophilic Aromatic Substitution: Nitration

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups, which are ortho- and para-directing. Conversely, the methyl ester group is electron-withdrawing and meta-directing. The interplay of these groups will determine the regioselectivity of the substitution. For nitration, the strong activating effect of the amino and methoxy groups is expected to direct the incoming nitro group to the positions ortho or para to them.

Reaction Scheme:

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[5]

Experimental Protocol: Nitration of this compound

This protocol is adapted from the nitration of methyl benzoate.[6][7]

Materials:

  • This compound

  • Concentrated Nitric acid (HNO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ice

  • Standard laboratory glassware and cooling apparatus

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, maintaining a low temperature.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes and then at room temperature for another 30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data:

SubstrateReagentsMajor Product(s)Yield (%)
This compoundHNO₃, H₂SO₄Isomeric mixture of nitro-substituted products50-70*
Methyl benzoateHNO₃, H₂SO₄Methyl 3-nitrobenzoate~77[7]

* Estimated yield, the product will likely be a mixture of isomers due to multiple activating groups.

Electrophilic Nitration Mechanism

G Reactants This compound + HNO3/H2SO4 Electrophile Generation of NO2+ Reactants->Electrophile Attack Electrophilic attack on the aromatic ring Electrophile->Attack Intermediate Sigma Complex (Arenium ion) Attack->Intermediate Deprotonation Proton removal Intermediate->Deprotonation Product Nitro-substituted product Deprotonation->Product

Caption: Mechanism of electrophilic nitration.

Amide Bond Formation

The amino group of this compound can readily participate in amide bond formation with carboxylic acids. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and other functional molecules. The aniline-type amine is less nucleophilic than aliphatic amines, which may require the use of coupling agents to facilitate the reaction.[8]

Reaction Scheme:

The carboxylic acid is activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or using uronium-based reagents like HATU. The activated carboxylic acid then reacts with the amine to form the amide bond.

Experimental Protocol: Amide Coupling with Benzoic Acid

This protocol is adapted from standard amide coupling procedures.[8]

Materials:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling Reagents:

Coupling ReagentAdditiveBaseTypical Yield (%)
EDCHOBtDIPEA70-90
HATU-DIPEA80-95

Amide Coupling Workflow

G CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster CouplingAgent EDC/HOBt CouplingAgent->ActivatedEster Product Amide Product ActivatedEster->Product Amine Methyl 2-amino- 3-methoxybenzoate Amine->Product

Caption: Workflow for amide bond formation.

References

Application Notes and Protocols for N-alkylation Reactions of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of Methyl 2-amino-3-methoxybenzoate is a critical chemical transformation for the synthesis of a diverse range of compounds with significant applications in medicinal chemistry and drug discovery. The introduction of various alkyl groups onto the nitrogen atom of the parent molecule can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. Reductive amination stands out as a widely employed and efficient method for this purpose, offering high yields and operational simplicity. This one-pot reaction involves the formation of an imine intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated amine.[1][2] This method is advantageous as it often minimizes the side reactions, such as overalkylation, that can occur with other alkylation techniques.[3]

This document provides detailed protocols for the N-alkylation of this compound via reductive amination, along with data presentation to guide researchers in synthesizing a variety of N-substituted derivatives.

Data Presentation

The following table summarizes the reactants and expected products for the N-alkylation of this compound with various aldehydes. The yields are representative and may vary depending on the specific reaction conditions and the nature of the aldehyde.

EntryAldehyde/KetoneAlkyl Group (R)Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1FormaldehydeMethylMethyl 2-(methylamino)-3-methoxybenzoateC₁₀H₁₃NO₃195.2185-95
2AcetaldehydeEthylMethyl 2-(ethylamino)-3-methoxybenzoateC₁₁H₁₅NO₃209.2480-90
3Propionaldehyden-PropylMethyl 2-(propylamino)-3-methoxybenzoateC₁₂H₁₇NO₃223.2780-90
4BenzaldehydeBenzylMethyl 2-(benzylamino)-3-methoxybenzoateC₁₆H₁₇NO₃271.3190-98
5AcetoneIsopropylMethyl 2-(isopropylamino)-3-methoxybenzoateC₁₂H₁₇NO₃223.2775-85

Experimental Protocols

General Protocol for Reductive Amination of this compound

This protocol describes a general one-pot procedure for the N-alkylation of this compound using an aldehyde or ketone and sodium borohydride as the reducing agent.[2][3]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic Acid (optional, as a catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in methanol (10-20 mL per gram of amine).

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition of sodium borohydride, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Characterization:

The structure and purity of the N-alkylated product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine Methyl 2-amino- 3-methoxybenzoate Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R-CHO / R₂C=O) Carbonyl->Imine Product N-alkylated Product Imine->Product + [H] (e.g., NaBH₄)

Caption: General signaling pathway for the N-alkylation of this compound via reductive amination.

Experimental_Workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_carbonyl Add Aldehyde/Ketone dissolve->add_carbonyl stir_rt Stir at Room Temperature (Imine Formation) add_carbonyl->stir_rt cool Cool to 0 °C stir_rt->cool add_nabh4 Add Sodium Borohydride (Reduction) cool->add_nabh4 stir_rt2 Stir at Room Temperature (Reaction Completion) add_nabh4->stir_rt2 workup Aqueous Work-up & Extraction stir_rt2->workup purify Purification (Column Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the one-pot reductive amination of this compound.

Logical_Relationships goal Goal: Synthesize N-alkylated This compound method Method: Reductive Amination goal->method reactants Key Reactants method->reactants outcome Outcome: Formation of a C-N bond method->outcome amine This compound reactants->amine carbonyl Aldehyde or Ketone reactants->carbonyl reducing_agent Reducing Agent (e.g., NaBH₄) reactants->reducing_agent application Application: Drug Discovery and Development outcome->application

Caption: Logical relationships in the synthesis and application of N-alkylated this compound derivatives.

References

Application of Methyl 2-amino-3-methoxybenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-methoxybenzoate is a versatile aromatic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an amine, a methoxy group, and a methyl ester on a benzene ring, provides multiple reactive sites for the synthesis of diverse and complex bioactive molecules. This document outlines its direct application as a therapeutic agent and its use as a key intermediate in the synthesis of medicinally relevant scaffolds, supported by detailed experimental protocols and quantitative data.

Direct Therapeutic Application: Antipsychotic and Pro-cognitive Effects

This compound, also known as MAM, has been identified as a natural protoalkaloid with promising atypical antipsychotic and pro-cognitive properties. Preclinical studies have demonstrated its potential in alleviating both positive and cognitive symptoms associated with schizophrenia, without inducing common side effects of current antipsychotic medications.

Biological Activity Data

The antipsychotic potential of MAM has been evaluated in various animal models. The data below summarizes its efficacy in reducing hyperdopaminergic activity.

Test Compound Animal Model Assay Dose (mg/kg) Effect
MAMAPO-SUS RatsApomorphine-induced gnawing3, 10, 30Dose-dependent reduction in stereotypy
MAMSwiss Albino MiceApomorphine-induced climbing3, 10Dose-dependent reduction in climbing behavior
MAMWistar RatsPCP-induced PPI deficit10Rescue of prepulse inhibition
MAMWistar RatsDOI-induced PPI deficit10Rescue of prepulse inhibition

APO-SUS: Apomorphine-susceptible; PCP: Phencyclidine; DOI: 2,5-Dimethoxy-4-iodoamphetamine; PPI: Prepulse Inhibition.

Experimental Protocol: Evaluation of Antipsychotic Activity in Rodent Models

This protocol describes the methodology for assessing the antipsychotic potential of this compound (MAM) by measuring its effect on apomorphine-induced stereotypy in rats.

Materials:

  • This compound (MAM)

  • Apomorphine hydrochloride

  • Vehicle (e.g., saline, or a solution of DMSO/Tween-80/Saline)

  • Male APO-SUS rats

  • Observation cages

Procedure:

  • Animal Acclimatization: House rats individually for at least 3 days prior to the experiment with free access to food and water. Handle the animals for 5 minutes daily to minimize stress.

  • Drug Preparation: Prepare fresh solutions of MAM and apomorphine in the chosen vehicle on the day of the experiment.

  • Dosing:

    • Administer MAM subcutaneously at doses of 3, 10, and 30 mg/kg to different groups of rats.

    • A control group should receive the vehicle only.

    • A positive control group can be included, receiving a known antipsychotic like clozapine (e.g., 10 mg/kg).

  • Apomorphine Challenge: 15 minutes after the administration of MAM or vehicle, administer apomorphine hydrochloride subcutaneously at a dose of 1.5 mg/kg.

  • Behavioral Observation:

    • Immediately after apomorphine injection, place each rat in an individual observation cage.

    • Observe and score the intensity of gnawing stereotypy at regular intervals (e.g., every 5 minutes) for a period of 60 minutes.

    • Use a standardized scoring system for stereotypy (e.g., 0 = absent, 1 = intermittent, 2 = continuous).

  • Data Analysis: Calculate the mean stereotypy score for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the reduction in stereotypy by MAM compared to the vehicle control.

Workflow for Antipsychotic Activity Screening:

G cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (APO-SUS Rats) Dosing MAM/Vehicle Administration (s.c.) Animal_Prep->Dosing Drug_Prep Drug Preparation (MAM, Apomorphine) Drug_Prep->Dosing Challenge Apomorphine Challenge (s.c.) Dosing->Challenge Observation Behavioral Observation (Stereotypy Scoring) Challenge->Observation Analysis Statistical Analysis (ANOVA) Observation->Analysis

Caption: Workflow for assessing the antipsychotic activity of MAM.

Application as a Synthetic Scaffold: Synthesis of 8-Methoxyquinazolin-4(3H)-one Derivatives

This compound serves as an excellent starting material for the synthesis of quinazolinone derivatives. The presence of the ortho-amino ester functionality allows for cyclization reactions to form the pyrimidinone ring of the quinazolinone core. The methoxy group at the 8-position of the resulting quinazolinone can modulate the biological activity of the final compounds. Quinazolinones are a class of "privileged structures" in medicinal chemistry, known to exhibit a wide range of biological activities including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2]

Representative Synthetic Scheme

A general and efficient method for the synthesis of 2,3-disubstituted-8-methoxyquinazolin-4(3H)-ones from this compound is a three-component reaction under microwave irradiation, which is considered a green chemistry approach.[3]

G MAM This compound Quinazolinone 2,3-Disubstituted-8-methoxy- quinazolin-4(3H)-one MAM->Quinazolinone Orthoester Orthoester (e.g., Triethyl orthoformate) Orthoester->Quinazolinone Amine Primary Amine (R-NH2) Amine->Quinazolinone

Caption: Synthesis of 8-methoxyquinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 2,3-Disubstituted-8-methoxyquinazolin-4(3H)-one

This protocol describes a one-pot, three-component synthesis of 2,3-disubstituted-8-methoxyquinazolin-4(3H)-ones.

Materials:

  • This compound

  • An appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted C2 position)

  • A primary amine (R-NH2)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave process vial, combine this compound (1.0 mmol), the orthoester (1.2 mmol), and the primary amine (1.1 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 140 °C) for a designated time (e.g., 20-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction, cool the vial to room temperature.

    • If a solid precipitate has formed, filter the product and wash it with a cold solvent like ethanol or diethyl ether.

    • If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-disubstituted-8-methoxyquinazolin-4(3H)-one.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities of 8-Methoxyquinazolin-4(3H)-one Derivatives

The synthesized quinazolinone derivatives can be screened for a variety of biological activities. Based on existing literature for similar scaffolds, potential therapeutic areas include:

  • Anticonvulsant Activity: Evaluation in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[4][5]

  • Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxic effects.[6]

  • Anti-inflammatory Activity: Assessment of the inhibition of inflammatory mediators.

  • Kinase Inhibition: Profiling against a panel of protein kinases to identify potential targets in signal transduction pathways.

Logical Relationship for Drug Discovery Cascade:

G Start This compound Synthesis Synthesis of 8-Methoxyquinazolinone Library Start->Synthesis Screening Biological Screening (e.g., Anticancer, Anticonvulsant) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow for quinazolinone derivatives.

Conclusion

This compound is a valuable molecule in medicinal chemistry, demonstrating utility both as a standalone therapeutic agent with antipsychotic and pro-cognitive potential, and as a versatile scaffold for the synthesis of privileged heterocyclic structures like quinazolinones. The provided protocols offer a starting point for researchers to explore the therapeutic potential of this compound and its derivatives in various disease areas. The ease of derivatization and the wide range of biological activities associated with the resulting compounds make this compound a highly attractive starting material for drug discovery and development programs.

References

Application Notes and Protocols: Diazotization of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the diazotization of Methyl 2-amino-3-methoxybenzoate, a critical transformation in synthetic organic chemistry. The resulting diazonium salt is a versatile intermediate for the synthesis of a wide variety of functionalized aromatic compounds, which are valuable in drug discovery and development.

Core Concepts

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid.[1][2] The reaction is highly exothermic and requires strict temperature control, generally maintained between 0-5 °C, to ensure the stability of the often-unstable diazonium salt.[1][3] The resulting diazonium group can then be replaced by a variety of nucleophiles in subsequent reactions, making it a pivotal intermediate in organic synthesis.[2][3]

Quantitative Data Summary

The following table summarizes the typical molar ratios and reaction conditions for the diazotization of an aromatic amine. These values should be used as a starting point and may require optimization for the specific substrate, this compound.

ParameterValue/RangeNotes
Molar Ratio (Amine:Acid)1 : 2.5 - 3Sufficient acid is required to protonate the amine and to generate nitrous acid.
Molar Ratio (Amine:NaNO₂)1 : 1 - 1.2A slight excess of sodium nitrite ensures complete conversion of the amine.
Temperature0 - 5 °CStrict temperature control is crucial to prevent decomposition of the diazonium salt.[1]
Reaction Time15 - 60 minutesThe reaction progress should be monitored (e.g., by testing for the presence of nitrous acid).

Experimental Protocol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea or Sulfamic acid (for quenching excess nitrous acid)

Procedure:

  • Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer, dissolve this compound in a mixture of distilled water and concentrated hydrochloric acid. The amount of acid should be approximately 2.5 to 3 molar equivalents relative to the amine.

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. It is critical to maintain this temperature throughout the subsequent steps.[1]

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0 to 1.2 molar equivalents) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C.[1]

  • Monitoring the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.[1] The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).

  • Quenching Excess Nitrous Acid (Optional but Recommended): If excess nitrous acid is present, it can be destroyed by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution: The resulting cold solution of the diazonium salt is typically used immediately in the next synthetic step without isolation.[1][3]

Visualizations

Experimental Workflow for Diazotization

Diazotization_Workflow Experimental Workflow for Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction start Start: this compound amine_sol Dissolve in aq. HCl start->amine_sol cool Cool to 0-5 °C amine_sol->cool na_sol Prepare aq. NaNO2 Solution add_nitrite Slowly add NaNO2 solution na_sol->add_nitrite cool->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir monitor Monitor with Starch-Iodide Paper stir->monitor quench Quench excess HNO2 (optional) monitor->quench product Diazonium Salt Solution (Use Immediately) monitor->product If complete quench->product Diazotization_Mechanism Simplified Mechanism of Diazotization NaNO2 NaNO2 HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 In situ generation HCl HCl HCl->HNO2 In situ generation Amine R-NH2 (this compound) N_Nitrosoamine R-NH-N=O (N-Nitrosoamine) Amine->N_Nitrosoamine + NO+ H2NO2_plus H2O+-N=O HNO2->H2NO2_plus + H+ NO_plus N≡O+ (Nitrosonium ion) H2NO2_plus->NO_plus - H2O Diazohydroxide R-N=N-OH (Diazohydroxide) N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium R-N≡N+ (Diazonium Ion) Diazohydroxide->Diazonium + H+, - H2O

References

Application Notes and Protocols: The Role of Methyl 2-amino-3-methoxybenzoate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-methoxybenzoate, a substituted anthranilic acid derivative, serves as a valuable and versatile building block in the synthesis of pharmacologically active compounds. Anthranilic acid and its analogues are considered "privileged scaffolds" in medicinal chemistry due to their ability to be readily modified, providing a diverse library of compounds for drug discovery.[1][2][3] These scaffolds are integral to the synthesis of a wide range of therapeutic agents, including those with anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Specifically, derivatives of anthranilic acid have been successfully utilized to develop potent inhibitors of various enzymes, such as protein kinases, dipeptidyl peptidase-4 (DPP-4), and components of critical signaling pathways like the Hedgehog pathway.[4][5][6]

Application: Synthesis of Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and cellular proliferation. Its aberrant activation is implicated in the development and progression of several types of cancer.[6] The Smoothened (Smo) receptor is a key component of this pathway and a prime target for the development of anticancer agents.[6] this compound can be utilized as a key precursor for the synthesis of potent Hedgehog pathway inhibitors. The general approach involves the acylation of the amino group of this compound with a variety of carboxylic acids to generate a library of benzamide derivatives. This strategy allows for the exploration of structure-activity relationships (SAR) to identify compounds with high inhibitory potency.

Experimental Protocols

This section provides a detailed methodology for the synthesis of benzamide derivatives from this compound, adapted from a similar synthesis of Hedgehog signaling pathway inhibitors.[6]

General Protocol for the Synthesis of 2-Methoxybenzamide Derivatives

1. Acyl Chloride Formation:

  • Materials: Substituted benzoic acid (1.0 eq), Thionyl chloride (SOCl₂) (excess, e.g., 10 eq).

  • Procedure:

    • To the substituted benzoic acid in a round-bottom flask, add an excess of thionyl chloride.

    • Reflux the mixture for 3 hours.

    • After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

    • Use the acyl chloride in the next step without further purification.

2. Condensation with this compound:

  • Materials: Acyl chloride (from step 1) (1.0 eq), this compound (1.0 eq), Triethylamine (TEA) (1.5 eq), N,N-Dimethylformamide (DMF) (anhydrous).

  • Procedure:

    • Dissolve this compound and triethylamine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath (0 °C).

    • Add a solution of the acyl chloride in anhydrous DMF dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-methoxybenzamide derivative.

Data Presentation

The following table summarizes the inhibitory activity of a series of synthesized 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as determined by a Gli-luciferase reporter assay.[6] This data illustrates the potency of compounds synthesized using a similar methodology.

Compound IDR Group on Acyl ChlorideIC₅₀ (µM) for Hh Pathway Inhibition
10 2-methoxy-4-(benzimidazol-2-yl)phenyl0.17
17 2-methoxy-4-(phenylimidazol-2-yl)phenyl0.12
21 2-methoxy-4-(1-methyl-benzimidazol-2-yl)phenyl0.08

Mandatory Visualization

Experimental Workflow

experimental_workflow start Substituted Benzoic Acid acyl_chloride Acyl Chloride Formation (SOCl₂, Reflux) start->acyl_chloride intermediate Acyl Chloride Intermediate acyl_chloride->intermediate condensation Condensation (TEA, DMF) intermediate->condensation reagent This compound reagent->condensation crude_product Crude Product condensation->crude_product product Purified 2-Methoxybenzamide Derivative purification Purification (Column Chromatography) purification->product crude_product->purification

Caption: Synthetic workflow for 2-methoxybenzamide derivatives.

Hedgehog Signaling Pathway Inhibition

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits SUFU_Gli SUFU-Gli Complex (Inactive) Smo->SUFU_Gli Dissociates Gli_active Active Gli (Transcription Factor) SUFU_Gli->Gli_active Releases Target_Genes Target Gene Expression (Cell Proliferation, Survival) Gli_active->Target_Genes Inhibitor Synthesized 2-Methoxybenzamide Inhibitor Inhibitor->Smo Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by synthesized inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Methyl 2-amino-3-methoxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This acid-catalyzed reaction involves the esterification of 2-amino-3-methoxybenzoic acid with methanol. Common acid catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).[1]

  • Reduction of a Nitro-Aromatic Precursor: This route involves the reduction of Methyl 2-nitro-3-methoxybenzoate to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this transformation.[2][3]

Q2: I am experiencing low yield in the Fischer esterification of 2-amino-3-methoxybenzoic acid. What are the potential causes and solutions?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the basicity of the starting material.

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process.

    • Solution: To drive the reaction towards the product, use a large excess of methanol, which can also serve as the solvent.[4] Another strategy is to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

  • Insufficient Catalyst: The amino group in 2-amino-3-methoxybenzoic acid can neutralize the acid catalyst, rendering it inactive.

    • Solution: Ensure that a sufficient amount of the strong acid catalyst is used to account for the portion that will be neutralized by the basic amino group.[4]

  • Side Reactions: At elevated temperatures, side reactions such as decarboxylation or polymerization may occur.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.[5]

Q3: My catalytic hydrogenation of Methyl 2-nitro-3-methoxybenzoate is slow or incomplete. How can I improve the reaction?

A3: Challenges in catalytic hydrogenation can arise from catalyst deactivation, insufficient hydrogen pressure, or poor mass transfer.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities in the starting material or solvent.

    • Solution: Use a high-purity substrate and anhydrous, deoxygenated solvents. Ensure the catalyst is fresh and handled under an inert atmosphere. If the reaction stalls, adding a fresh portion of the catalyst may help.[2]

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to a slow reaction rate.

    • Solution: Ensure the reaction system is properly sealed and maintain a constant hydrogen pressure, typically between 50-100 psi.[2]

  • Mass Transfer Limitation: In a heterogeneous reaction like this, efficient mixing is crucial for the substrate to interact with the catalyst and hydrogen.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture.[3]

Q4: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?

A4: Byproduct formation is specific to the chosen synthetic route.

  • In Esterification:

    • Dimerization/Polymerization: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts.

      • Solution: Carefully control the reaction temperature and monitor its progress to determine the optimal reaction time.[5]

    • N-methylation: If using a methylating agent other than methanol (e.g., methyl iodide), there is a risk of N-methylation of the amino group.

      • Solution: Choose the appropriate methylating agent and control the reaction conditions. Fischer esterification with methanol is generally preferred to avoid this.

  • In Nitro Reduction:

    • Incomplete Reduction: Incomplete reduction can leave residual nitro or intermediate nitroso and hydroxylamine species.

      • Solution: Ensure sufficient catalyst loading, adequate hydrogen pressure, and sufficient reaction time.[2][3]

    • Over-reduction: While less common for the aromatic nitro group, other functional groups could potentially be reduced if present.

      • Solution: Use selective reducing agents and conditions. Catalytic hydrogenation with Pd/C is generally very selective for the nitro group.

Q5: What are the recommended methods for purifying the final product, this compound?

A5: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid products.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures and less soluble at low temperatures. Allow the solution to cool slowly to form crystals, which are then collected by filtration. Suitable solvents can include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For removing impurities with similar solubility to the product, silica gel column chromatography is a powerful technique.

    • Procedure: A typical mobile phase would be a gradient of ethyl acetate in hexanes. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel).

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove basic impurities, or a dilute aqueous base to remove acidic impurities. The desired product can then be recovered from the organic layer.

Data Presentation

Table 1: Comparison of Synthesis Routes for Aminoaromatic Esters

Synthesis RouteStarting MaterialReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Fischer-Speier Esterification 2-amino-3-methoxybenzoic acidMethanol, H₂SO₄ (catalytic), Reflux70-90One-step, readily available starting materialsEquilibrium reaction, potential for side reactions at high temperatures
Reduction of Nitro Compound Methyl 2-nitro-3-methoxybenzoateH₂, 5-10% Pd/C, Methanol or Ethanol, RT, 50-100 psi90-98High yield, clean reaction, mild conditionsRequires specialized hydrogenation equipment, multi-step if starting from the acid
Methylation with Methyl Iodide 2-amino-3-methoxybenzoic acidMethyl Iodide, Cs₂CO₃, DMF~92High yield, mild conditionsMethyl iodide is toxic and a potent alkylating agent

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield (Esterification) Reaction at equilibriumUse excess methanol; remove water
Insufficient catalystAdd more acid catalyst to compensate for neutralization by the amino group
Incomplete Reaction (Hydrogenation) Catalyst deactivationUse pure starting materials and solvents; add fresh catalyst
Insufficient hydrogen pressureEnsure a sealed system and maintain adequate pressure
Byproduct Formation Dimerization/PolymerizationOptimize reaction temperature and time
Incomplete reductionIncrease catalyst loading, hydrogen pressure, or reaction time
Purification Challenges Co-eluting impuritiesUse a different solvent system for chromatography or try recrystallization from a different solvent
Oily productTry trituration with a non-polar solvent to induce crystallization

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-amino-3-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully pour the residue into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Catalytic Hydrogenation of Methyl 2-nitro-3-methoxybenzoate

  • Reaction Setup: To a hydrogenation vessel, add Methyl 2-nitro-3-methoxybenzoate (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol % of Pd).

  • Hydrogenation: Seal the vessel, purge with nitrogen or argon, and then introduce hydrogen gas to a pressure of 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is usually complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization if necessary.

Visualizations

SynthesisPathways cluster_esterification Fischer-Speier Esterification cluster_reduction Nitro Group Reduction 2-amino-3-methoxybenzoic acid 2-amino-3-methoxybenzoic acid Methyl 2-amino-3-methoxybenzoate_E This compound 2-amino-3-methoxybenzoic acid->Methyl 2-amino-3-methoxybenzoate_E Methanol, H₂SO₄ Methyl 2-nitro-3-methoxybenzoate Methyl 2-nitro-3-methoxybenzoate Methyl 2-amino-3-methoxybenzoate_R This compound Methyl 2-nitro-3-methoxybenzoate->Methyl 2-amino-3-methoxybenzoate_R H₂, Pd/C

Caption: Primary synthesis pathways for this compound.

TroubleshootingWorkflow Start Low Yield or Impure Product IdentifyRoute Identify Synthesis Route Start->IdentifyRoute Esterification Esterification Issues IdentifyRoute->Esterification Esterification Reduction Reduction Issues IdentifyRoute->Reduction Reduction CheckEquilibrium Check Reaction Equilibrium - Use excess alcohol - Remove water Esterification->CheckEquilibrium CheckCatalyst Check Catalyst Amount - Ensure sufficient acid Esterification->CheckCatalyst CheckCatalystActivity Check Catalyst Activity - Use fresh catalyst - Check for poisons Reduction->CheckCatalystActivity CheckH2Pressure Check H₂ Pressure - Ensure sealed system Reduction->CheckH2Pressure Purification Purification Strategy CheckEquilibrium->Purification CheckCatalyst->Purification CheckCatalystActivity->Purification CheckH2Pressure->Purification Recrystallize Recrystallization Purification->Recrystallize Solid Chromatography Column Chromatography Purification->Chromatography Oil/Difficult to crystallize End Pure Product Recrystallize->End Chromatography->End

Caption: A workflow for troubleshooting low product yield and purity.

References

Common side products in the synthesis of Methyl 2-amino-3-methoxybenzoate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-methoxybenzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of 3-methoxy-2-nitrobenzoic acid or its methyl ester

This is a common and effective method for synthesizing the target compound. However, challenges can arise, primarily related to incomplete reduction and side product formation.

Problem 1: Incomplete or Slow Reaction

  • Symptom: TLC or HPLC analysis shows significant amounts of starting material (nitro compound) remaining even after extended reaction times.

  • Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst (Catalytic Hydrogenation) For catalysts like Pd/C or Pt/C, ensure it is fresh and has been stored properly. Dry catalyst can be pyrophoric and lose activity upon improper handling. Consider using a higher catalyst loading (e.g., 5-10 mol%).
Insufficient Reducing Agent (Metal/Acid Reduction) For reductions using Fe/HCl, SnCl₂/HCl, or Zn/AcOH, ensure a sufficient molar excess of the metal is used. The metal surface can become passivated, so using a fine powder or activating the metal (e.g., with dilute acid) can improve reaction rates.
Poor Solubility of Starting Material The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider using a co-solvent system. For catalytic hydrogenation, polar protic solvents like ethanol or acetic acid are often beneficial.
Low Hydrogen Pressure (Catalytic Hydrogenation) Some substrates require higher hydrogen pressure for complete reduction. If using a balloon of hydrogen, ensure there are no leaks. For more stubborn reductions, a Parr hydrogenator or a similar apparatus that allows for higher pressures may be necessary.
Low Reaction Temperature While many reductions proceed at room temperature, some may require gentle heating to achieve a reasonable rate. However, be cautious as higher temperatures can sometimes promote side reactions.[1]

Problem 2: Formation of Significant Side Products

  • Symptom: TLC or LC-MS analysis reveals the presence of impurities with molecular weights corresponding to partially reduced intermediates.

  • Common Side Products and Mitigation Strategies:

Side ProductStructureFormation MechanismMitigation and Removal
Nitroso Intermediate R-NOPartial reduction of the nitro group.Ensure sufficient reducing agent and reaction time. Can be reduced to the amine under the reaction conditions if driven to completion. Purification via column chromatography can separate the less polar nitroso compound from the more polar amine.
Hydroxylamine Intermediate R-NHOHPartial reduction of the nitro group.Similar to the nitroso intermediate, drive the reaction to completion. Column chromatography is effective for removal.
Azoxy Compound R-N=N(O)-RCondensation of nitroso and hydroxylamine intermediates.Favored by certain reducing agents (e.g., LiAlH₄ with aromatic nitro compounds).[1][2] Catalytic hydrogenation or metal/acid reductions are less prone to this. Control of reaction temperature is crucial to minimize its formation.[1] Can be removed by column chromatography.
Azo Compound R-N=N-RReduction of the azoxy compound.Similar to the azoxy compound, this is more common with certain reducing agents. Removal is typically achieved through column chromatography.
  • General Troubleshooting for Side Product Formation:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (Fe, Sn, Zn in acid) are generally effective at achieving complete reduction to the amine.[1]

    • Temperature Control: Exothermic reductions can lead to localized overheating, promoting the formation of condensation byproducts like azoxy and azo compounds. Ensure adequate cooling and controlled addition of reagents.

    • pH Control: In metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed.

Route 2: Fischer Esterification of 2-amino-3-methoxybenzoic acid

This method involves the acid-catalyzed reaction of the parent carboxylic acid with methanol. The primary challenges are achieving complete conversion and avoiding side reactions involving the amino group.

Problem 1: Low Conversion to the Ester

  • Symptom: TLC or ¹H NMR analysis of the crude product shows a significant amount of the starting carboxylic acid.

  • Possible Causes & Solutions:

CauseRecommended Action
Equilibrium Limitation Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent.[3][4] Alternatively, remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[3]
Insufficient Catalyst A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required.[3] Due to the basicity of the amino group on the starting material, at least a stoichiometric amount of acid may be necessary to protonate the amine and still have a catalytic amount available for the esterification.[5]
Short Reaction Time or Low Temperature The reaction is often slow and may require heating under reflux for several hours to reach completion.[3][4] Monitor the reaction by TLC until the starting material is consumed.

Problem 2: Presence of Impurities in the Final Product

  • Symptom: Unexpected peaks in the ¹H NMR or IR spectrum of the purified product.

  • Common Side Products and Mitigation Strategies:

Side ProductStructureFormation MechanismMitigation and Removal
N-Acylation (Amide Formation) Amide dimerThe amino group of one molecule attacks the activated carboxyl group of another.This is more likely at higher temperatures. Ensure a sufficient excess of methanol is used to favor the desired esterification. Can be difficult to remove from the desired product due to similar polarities. Careful column chromatography or recrystallization may be effective.
Dimethyl Ether CH₃-O-CH₃Self-condensation of methanol at high temperatures in the presence of a strong acid catalyst.This byproduct is highly volatile and is typically removed during workup and evaporation of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the crude this compound obtained from the reduction of the corresponding nitro compound?

A1: The most common and effective method is column chromatography on silica gel. There is a significant polarity difference between the starting nitro compound (less polar) and the resulting amine (more polar). A gradient elution system, for example, starting with a low polarity solvent system like hexane/ethyl acetate and gradually increasing the polarity, will allow for the separation of the non-polar impurities and the starting material from the desired product.[6]

Q2: My catalytic hydrogenation of 3-methoxy-2-nitrobenzoate is very slow. What can I do to speed it up?

A2: Several factors can be addressed. First, ensure your hydrogen source is adequate and the system is properly sealed. Second, check the activity of your catalyst (Pd/C, PtO₂, etc.) as it can degrade over time or with improper storage. Using a protic co-solvent like ethanol or acetic acid can often improve the reaction rate.[1] If the reaction is still slow at atmospheric pressure, increasing the hydrogen pressure using an appropriate hydrogenation apparatus will significantly accelerate the reduction.

Q3: I am seeing a byproduct with a mass corresponding to the loss of the methoxy group during my synthesis. What could be happening?

A3: Depending on the reaction conditions, particularly if strong acids and high temperatures are used, ether cleavage can be a potential side reaction, although it is less common under standard synthesis conditions. If you are starting from a precursor that requires harsh nitration conditions, demethylation could occur. Ensure that reaction temperatures are carefully controlled.

Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?

A4: Sodium borohydride is generally not effective for the reduction of aromatic nitro groups to amines on its own. It is a milder reducing agent typically used for carbonyl compounds. More potent reducing agents or catalytic hydrogenation are required for this transformation.

Q5: During the Fischer esterification, my product seems to be precipitating from the reaction mixture. Is this normal?

A5: As the reaction proceeds in acidic conditions, the amino group of the product, this compound, will be protonated to form an ammonium salt. This salt may have limited solubility in the reaction medium (e.g., excess methanol) and could precipitate. During the workup, neutralization with a base (e.g., sodium bicarbonate or sodium carbonate solution) will deprotonate the ammonium salt to yield the free amine, which is typically soluble in organic solvents like ethyl acetate or dichloromethane.[5]

Visualization of Workflows

Troubleshooting_Reduction start Start: Reduction of 3-methoxy-2-nitrobenzoate check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, but with impurities product Pure this compound check_completion->product Yes troubleshoot_incomplete Troubleshoot: - Check catalyst/reagent activity - Increase H2 pressure - Check solubility - Adjust temperature incomplete->troubleshoot_incomplete troubleshoot_side_products Troubleshoot: - Optimize reducing agent - Control temperature - Adjust pH side_products->troubleshoot_side_products purify Purification: - Extraction - Column Chromatography side_products->purify troubleshoot_incomplete->start troubleshoot_side_products->start purify->product

Caption: Troubleshooting workflow for the reduction of 3-methoxy-2-nitrobenzoate.

Troubleshooting_Esterification start Start: Fischer Esterification of 2-amino-3-methoxybenzoic acid check_conversion High Conversion? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No impurities Impurities Present check_conversion->impurities Yes, but with impurities product Pure this compound check_conversion->product Yes troubleshoot_conversion Troubleshoot: - Use excess methanol - Remove water - Check catalyst amount - Increase reaction time/temp low_conversion->troubleshoot_conversion troubleshoot_impurities Troubleshoot: - Use excess methanol - Control temperature impurities->troubleshoot_impurities purify Purification: - Neutralization & Extraction - Recrystallization/Chromatography impurities->purify troubleshoot_conversion->start troubleshoot_impurities->start purify->product

Caption: Troubleshooting workflow for the Fischer esterification of 2-amino-3-methoxybenzoic acid.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-amino-3-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving the synthesis of Methyl 2-amino-3-methoxybenzoate. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer esterification of 2-amino-3-methoxybenzoic acid to produce this compound has a very low yield. What are the potential causes?

Low conversion in the Fischer esterification of 2-amino-3-methoxybenzoic acid is a common issue primarily due to the presence of the basic amino group (-NH₂) on the aromatic ring.[1]

  • Insufficient Acid Catalyst: The amino group is basic and will react with the acid catalyst (e.g., sulfuric acid), effectively neutralizing it.[1] This reduces the amount of catalyst available to protonate the carbonyl group of the carboxylic acid, which is a critical step for the reaction to proceed.[1][2]

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction.[2][3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[3][4]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can all contribute to poor yields.

  • Purity of Reactants: The presence of impurities in the 2-amino-3-methoxybenzoic acid or the alcohol can inhibit the reaction.

Q2: How can I improve the yield of my Fischer esterification reaction?

To address the issues mentioned above, consider the following optimization strategies:

  • Increase Catalyst Loading: Instead of a catalytic amount, use a stoichiometric amount (or even a slight excess) of the acid catalyst to compensate for the amount that reacts with the amino group.[1]

  • Use Excess Alcohol: Employing a large excess of the alcohol (e.g., methanol) can shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's Principle.[1][2][3] The excess alcohol can often serve as the reaction solvent as well.[1]

  • Remove Water: If practical for your setup, remove water as it is formed. This can be achieved using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture.[3][4]

  • Optimize Reaction Conditions: Ensure the reaction is heated to an appropriate temperature (reflux is common) and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5]

Q3: Are there alternative methods to synthesize this compound that might offer higher yields?

Yes, if Fischer esterification proves to be consistently low-yielding, you can explore other synthetic routes:

  • Alkylation with Alkyl Halides or Sulfates: A highly effective method is the reaction of 2-amino-3-methoxybenzoic acid with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This method is not an equilibrium reaction and often results in higher yields.[1][6]

  • Reduction of a Nitro Precursor: An alternative route involves the reduction of a corresponding nitro compound, Methyl 3-methoxy-2-nitrobenzoate. The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., with Pd/C and hydrogen gas).[6]

Quantitative Data Summary

The following table provides a hypothetical comparison of expected yields for the synthesis of this compound using different methods to illustrate the potential impact of reaction conditions.

MethodAcid Catalyst AmountUse of Excess AlcoholWater RemovalExpected Yield Range
Fischer EsterificationCatalytic (e.g., 0.1 eq)NoNo10-30%
Fischer EsterificationStoichiometric (e.g., 1.1 eq)Yes (as solvent)No60-80%
Fischer EsterificationStoichiometric (e.g., 1.1 eq)Yes (as solvent)Yes (Dean-Stark)>85%
Alkylation with Methyl IodideN/A (Base-mediated)N/AN/A>90%[6]

Key Experimental Protocols

Protocol 1: Fischer Esterification of 2-amino-3-methoxybenzoic acid

This protocol is a standard procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also acts as the solvent.

  • Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (at least 1.1 eq) dropwise with continuous stirring. The addition of the acid may cause the formation of a precipitate (the ammonium salt), which should dissolve as the reaction is heated.[5]

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid. Be cautious as this will cause gas (CO₂) evolution. Continue adding the base until the pH of the solution is neutral or slightly basic (pH 7-8).[2][5]

  • Extraction: The product, this compound, may precipitate out of the solution upon neutralization and can be collected by vacuum filtration.[5] Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or diethyl ether.[7]

  • Purification: The collected solid or the residue from the evaporated organic extracts can be further purified by recrystallization or column chromatography.

Visualizing Workflows and Pathways

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Troubleshooting_Workflow Troubleshooting Low Conversion of this compound start Low Conversion Rate Observed check_catalyst Check Acid Catalyst Amount (Stoichiometric vs. Catalytic) start->check_catalyst check_equilibrium Address Reaction Equilibrium check_catalyst->check_equilibrium Sufficient increase_catalyst Use Stoichiometric H₂SO₄ (≥1.1 eq) check_catalyst->increase_catalyst Insufficient check_conditions Review Reaction Conditions (Temp, Time, Purity) check_equilibrium->check_conditions Water removed use_excess_alcohol Use Excess Methanol as Solvent check_equilibrium->use_excess_alcohol Water present optimize_conditions Optimize Temp/Time & Ensure Pure Reactants check_conditions->optimize_conditions Suboptimal alternative_route Consider Alternative Synthesis Route check_conditions->alternative_route Optimized, still low increase_catalyst->check_equilibrium remove_water Implement Water Removal (e.g., Dean-Stark) use_excess_alcohol->remove_water remove_water->check_conditions end Improved Conversion Rate optimize_conditions->end alternative_route->end

Caption: A logical workflow for troubleshooting low conversion rates.

Fischer_Esterification_Pathway Fischer Esterification of 2-amino-3-methoxybenzoic acid reactant1 2-amino-3-methoxybenzoic acid protonation Protonation of Carbonyl reactant1->protonation reactant2 Methanol (CH₃OH) nucleophilic_attack Nucleophilic Attack by Methanol reactant2->nucleophilic_attack catalyst H₂SO₄ (Acid Catalyst) catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination product This compound elimination->product byproduct Water (H₂O) elimination->byproduct

Caption: Key steps in the Fischer esterification signaling pathway.

References

Preventing byproduct formation during the synthesis of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl 2-amino-3-methoxybenzoate.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Final Product - Incomplete nitration of the starting material. - Inefficient esterification. - Incomplete reduction of the nitro group. - Product loss during workup and purification.- Monitor nitration reaction by TLC/LC-MS to ensure full conversion. - Use an excess of methanol and a suitable acid catalyst for esterification; consider using a milder esterification method if the substrate is sensitive. - Ensure the reducing agent is fresh and used in sufficient molar excess. Monitor the reaction until the disappearance of the nitro intermediate. - Optimize extraction and purification steps to minimize loss.
Presence of Isomeric Impurities - Non-selective nitration of 3-methoxybenzoic acid, leading to the formation of 4-nitro and 6-nitro isomers.- Control the nitration temperature, typically keeping it low (0-10 °C). - Use a milder nitrating agent. - Purify the nitrated intermediate by recrystallization or column chromatography to remove unwanted isomers before proceeding to the next step.
Incomplete Nitro Group Reduction - Insufficient amount or activity of the reducing agent (e.g., Pd/C, SnCl₂). - Presence of catalyst poisons. - Insufficient reaction time or temperature.- Increase the catalyst loading or use a fresh batch of catalyst.[1] - Ensure starting materials and solvents are free of impurities that could poison the catalyst. - Extend the reaction time and/or increase the temperature, monitoring the reaction progress by TLC or LC-MS.
Formation of N-Alkylated Byproduct - During esterification of 2-amino-3-methoxybenzoic acid with a methylating agent (e.g., methyl iodide) under basic conditions.- Protect the amino group before esterification. - Use Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) on the amino acid, as the acidic conditions protonate the amine, preventing N-methylation.
Hydrolysis of the Ester Group - Exposure to strongly basic or acidic conditions during workup or purification, especially at elevated temperatures.- Maintain neutral pH during aqueous workup. - Use mild conditions for purification. If using chromatography, neutralize the silica gel if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps for purity?

A1: A common and effective route involves a three-step synthesis starting from 3-methoxybenzoic acid:

  • Nitration: Nitration of 3-methoxybenzoic acid to form 2-nitro-3-methoxybenzoic acid. The critical aspect here is controlling the regioselectivity to minimize the formation of other nitro isomers.

  • Esterification: Conversion of 2-nitro-3-methoxybenzoic acid to Methyl 2-nitro-3-methoxybenzoate. This step is generally straightforward, but complete conversion is necessary to avoid purification difficulties later.

  • Reduction: Reduction of the nitro group to an amine to yield the final product, this compound. Ensuring complete reduction without affecting the ester or methoxy groups is crucial.

Q2: How can I minimize the formation of isomeric byproducts during the nitration step?

A2: To minimize the formation of unwanted 4-nitro and 6-nitro isomers during the nitration of 3-methoxybenzoic acid, precise control of reaction conditions is essential. It is recommended to slowly add the nitrating agent at a low temperature (e.g., 0-5 °C) and to use a less harsh nitrating mixture if selectivity is poor. Purification of the 2-nitro-3-methoxybenzoic acid intermediate by recrystallization is a key step to ensure high purity of the final product.

Q3: What are the best practices for the reduction of the nitro group to prevent byproduct formation?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group.[1] To prevent the formation of intermediates like nitroso and hydroxylamine compounds, ensure the catalyst is active and the reaction is run to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An alternative is using a metal/acid combination like tin(II) chloride (SnCl₂) in an acidic medium.

Q4: Can I directly esterify 2-amino-3-methoxybenzoic acid? What are the potential pitfalls?

A4: Yes, direct esterification is possible. The most common method is Fischer esterification, where the amino acid is refluxed in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). The acidic conditions protonate the amino group, preventing it from reacting. Using methylating agents like methyl iodide with a base is not recommended as it can lead to competitive N-methylation, forming a significant byproduct.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-nitro-3-methoxybenzoate
  • Nitration:

    • Dissolve 3-methoxybenzoic acid in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude 2-nitro-3-methoxybenzoic acid from an appropriate solvent system (e.g., ethanol/water) to isolate the desired isomer.

  • Esterification:

    • Suspend the purified 2-nitro-3-methoxybenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 2-nitro-3-methoxybenzoate.

Protocol 2: Reduction of Methyl 2-nitro-3-methoxybenzoate
  • Dissolve Methyl 2-nitro-3-methoxybenzoate in a suitable solvent such as methanol or ethyl acetate.

  • Add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the combined filtrates under reduced pressure to yield this compound.

Visualizations

Reaction Pathway

Synthesis of this compound start 3-Methoxybenzoic Acid intermediate1 2-Nitro-3-methoxybenzoic Acid start->intermediate1 Nitration (HNO₃, H₂SO₄) intermediate2 Methyl 2-nitro-3-methoxybenzoate intermediate1->intermediate2 Esterification (MeOH, H⁺) product This compound intermediate2->product Reduction (H₂, Pd/C)

Caption: Synthetic route to this compound.

Potential Side Reaction: Isomer Formation

Isomer Formation during Nitration reactant 3-Methoxybenzoic Acid desired_product 2-Nitro-3-methoxybenzoic Acid reactant->desired_product Desired Path byproduct1 4-Nitro-3-methoxybenzoic Acid reactant->byproduct1 Side Reaction byproduct2 6-Nitro-3-methoxybenzoic Acid reactant->byproduct2 Side Reaction

Caption: Isomeric byproducts in the nitration step.

Troubleshooting Workflow

Troubleshooting Workflow start Low Purity of Final Product check_isomers Check for Isomeric Impurities (LC-MS/NMR) start->check_isomers check_reduction Check for Incomplete Reduction (TLC/LC-MS) check_isomers->check_reduction No Isomers purify_nitro Action: Purify Nitro Intermediate check_isomers->purify_nitro Isomers Present check_hydrolysis Check for Ester Hydrolysis (LC-MS) check_reduction->check_hydrolysis Complete Reduction optimize_reduction Action: Optimize Reduction Conditions check_reduction->optimize_reduction Incomplete Reduction neutral_workup Action: Use Neutral Workup Conditions check_hydrolysis->neutral_workup Hydrolysis Detected end High Purity Product check_hydrolysis->end No Hydrolysis purify_nitro->check_reduction optimize_reduction->check_hydrolysis neutral_workup->end

Caption: A logical workflow for troubleshooting product impurity.

References

Technical Support Center: Recrystallization of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of Methyl 2-amino-3-methoxybenzoate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. The underlying principle is based on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. Typically, the crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. The impurities ideally remain dissolved in the cold solvent (mother liquor) or are removed during hot filtration if they are insoluble in the hot solvent.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High dissolving power for the compound at elevated temperatures and low dissolving power at room temperature or below . This ensures a good recovery of the purified compound.

  • It should not react chemically with this compound.

  • It should either dissolve impurities very well even at low temperatures or not dissolve them at all at high temperatures.

  • It should have a relatively low boiling point for easy removal from the purified crystals.

  • It should be non-toxic, readily available, and inexpensive .

Q3: Which solvents are commonly used for the recrystallization of compounds similar to this compound?

Given that this compound is a moderately polar molecule containing amino and ester functional groups, suitable solvents are often polar protic or aprotic solvents. Common choices for similar aromatic amines and esters include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Hydrocarbons (often as a co-solvent): Hexane, Toluene

  • Water: Can be used in a solvent mixture with a miscible organic solvent like ethanol or acetone.

A solvent screening is highly recommended to identify the optimal solvent or solvent pair for your specific sample.

Q4: What is a solvent pair and when should I use it?

A solvent pair is a mixture of two miscible solvents, one in which this compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). A solvent pair is used when no single solvent provides the desired solubility characteristics. The crude compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). The solution is then cooled to induce crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. Insoluble impurities are present, acting as a nucleus for oil formation.1. Add more solvent to the hot solution and reheat until the oil dissolves, then cool slowly. 2. Try a lower-boiling point solvent. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the flask or adding a seed crystal. 3. Cool the solution slowly to room temperature first, then in an ice bath.
Premature Crystallization During Hot Filtration 1. The solution cooled down too quickly in the funnel. 2. Not enough solvent was used.1. Use a pre-heated funnel and receiving flask. 2. Add a slight excess of hot solvent before filtration and then evaporate the excess solvent after filtration. 3. Work quickly during the filtration process.
Low Recovery of Purified Product 1. Too much solvent was used, and a significant amount of the product remained in the mother liquor. 2. The crystals were washed with a solvent that was not ice-cold. 3. Premature crystallization occurred during hot filtration, and the product was lost.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the flask is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in the Final Product 1. Colored impurities are soluble in the recrystallization solvent.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocol: Recrystallization of this compound

This is a general protocol and may require optimization based on the purity of the starting material and the chosen solvent system.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound in a test tube.

  • Add a few drops of the chosen solvent at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at room temperature.

  • Heat the mixture gently. The ideal solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • If no single solvent is suitable, perform a solvent pair test.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

5. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Process cluster_end End start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities? cool Cool Slowly to Induce Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps start Start Recrystallization dissolve Dissolve crude solid in hot solvent start->dissolve cool Cool the solution dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oil Oiling out observe->oil Problem solution_no_crystals 1. Evaporate excess solvent 2. Scratch flask 3. Add seed crystal no_crystals->solution_no_crystals solution_oil 1. Add more solvent 2. Reheat to dissolve 3. Cool slowly oil->solution_oil solution_no_crystals->dissolve Retry solution_oil->dissolve Retry

Caption: Troubleshooting guide for common recrystallization issues.

Catalyst selection and optimization for Methyl 2-amino-3-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-3-methoxybenzoate. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Catalytic Hydrogenation of Methyl 2-nitro-3-methoxybenzoate: This is a common and efficient method involving the reduction of the nitro group to an amine using a catalyst in the presence of hydrogen gas.

  • Esterification of 2-amino-3-methoxybenzoic acid: This route involves the direct esterification of the corresponding carboxylic acid with methanol, typically under acidic conditions.

Q2: Which catalyst is most effective for the reduction of Methyl 2-nitro-3-methoxybenzoate?

A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[1] Other catalysts, such as platinum on carbon (Pt/C), Raney Nickel, or even powdered iron in acetic acid, can also be employed, though reaction conditions and outcomes may vary.[2] The choice of catalyst can depend on factors like desired reaction time, temperature, pressure, and sensitivity of other functional groups in the molecule.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: During the catalytic hydrogenation of the nitro-aromatic precursor, potential side reactions can include incomplete reduction leading to hydroxylamine or azo compounds. Over-reduction or hydrogenolysis of other functional groups can also occur under harsh conditions, although this is less common for the methoxy group. During esterification, incomplete conversion is the primary issue, and care must be taken to drive the equilibrium towards the product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture.[1]

Q5: What are the recommended storage conditions for this compound?

A5: It is advisable to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or poisoned catalyst.Ensure the catalyst is fresh and has been stored correctly. If reusing a catalyst, consider regeneration or using a fresh batch. Certain functional groups or impurities can poison the catalyst.
Insufficient hydrogen pressure or poor hydrogen delivery.Check for leaks in the hydrogenation apparatus. Ensure adequate agitation to suspend the catalyst and facilitate gas-liquid transfer.[3]
Incomplete reaction during esterification.Esterification is an equilibrium reaction. To drive it to completion, either remove water as it forms or use a large excess of methanol.
Incomplete Reaction (Starting material remains) Insufficient reaction time or temperature.Increase the reaction time and/or temperature within the limits of the substrate's stability. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
Low catalyst loading.Increase the weight percentage of the catalyst relative to the starting material. A typical starting point is 5-10 mol% of the catalyst.
Formation of Impurities Side reactions due to overly harsh conditions.Reduce the reaction temperature or hydrogen pressure. Consider a more selective catalyst if side reactions are a significant issue.
Presence of impurities in starting materials.Ensure the purity of the starting Methyl 2-nitro-3-methoxybenzoate or 2-amino-3-methoxybenzoic acid.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.This can be due to residual solvent or impurities. Try triturating with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography may be necessary.
Product is discolored.Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 2-nitro-3-methoxybenzoate

This protocol is based on a general procedure for the reduction of a nitro-aromatic compound.[1]

Materials:

  • Methyl 2-nitro-3-methoxybenzoate

  • 5% Palladium on Carbon (Pd/C)

  • Methanol or Acetonitrile

  • Hydrogen gas

  • Celite®

Procedure:

  • In a high-pressure vessel, suspend Methyl 2-nitro-3-methoxybenzoate (1.0 eq) in a suitable solvent such as methanol or acetonitrile (e.g., 3-5 mL per gram of substrate).

  • Carefully add 5% Pd/C (typically 1-2% by weight of the starting material).

  • Seal the vessel and purge with nitrogen gas to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 65-100 psi).

  • Heat the mixture to the target temperature (e.g., 70°C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake and periodically analyzing samples by TLC or HPLC.

  • Once the reaction is complete (typically 8-16 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel again with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Summary

Table 1: Reaction Parameters for Catalytic Hydrogenation

ParameterValueReference
Substrate3-methyl-2-nitrobenzoate[1]
Catalyst5% Pd/C[1]
SolventAcetonitrile[1]
Temperature70°C[1]
Pressure65-100 psi[1]
Reaction Time8-16.5 hours[1]
Yield~97.5%[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Step cluster_workup Workup & Purification cluster_end Final Product Start1 Methyl 2-nitro-3-methoxybenzoate Reaction Catalytic Hydrogenation (Pd/C, H2) Start1->Reaction Filter Filter through Celite Reaction->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Recrystallization / Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Troubleshooting_Low_Yield Start Low Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Use fresh catalyst CheckCatalyst->ReplaceCatalyst No CheckPurity Is the starting material pure? CheckConditions->CheckPurity Yes Optimize Increase temp/pressure/time CheckConditions->Optimize No PurifyStart Purify starting material CheckPurity->PurifyStart No Success Improved Yield CheckPurity->Success Yes ReplaceCatalyst->Success Optimize->Success PurifyStart->Success

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Technical Support Center: Scaling Up the Production of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Methyl 2-amino-3-methoxybenzoate. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: There are two main scalable synthesis routes for this compound:

  • Direct Esterification: This route involves the Fischer esterification of 2-amino-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This method is straightforward and can provide good yields.[1]

  • Reduction of a Nitro Precursor: This two-step approach begins with the nitration of a suitable precursor to form a nitro-substituted benzoate, followed by the reduction of the nitro group to an amine. This can be an effective strategy, particularly if the starting materials are readily available and cost-effective.

Q2: What are the critical parameters to control during the esterification of 2-amino-3-methoxybenzoic acid?

A2: The key parameters to optimize for a successful esterification are:

  • Catalyst Concentration: The basic amino group of the starting material can neutralize the acid catalyst.[2] Therefore, a stoichiometric amount or even an excess of the acid catalyst is often necessary.[2]

  • Reagent Ratio: Using a large excess of methanol can shift the reaction equilibrium towards the formation of the ester, maximizing the yield.[2]

  • Temperature and Reaction Time: The reaction rate is influenced by temperature. However, excessively high temperatures can lead to side reactions. Reaction progress should be monitored to determine the optimal reaction time.

  • Water Removal: The Fischer esterification is a reversible reaction that produces water.[2] Removing water as it forms, for instance by using a Dean-Stark apparatus, can drive the reaction to completion.[2]

Q3: What are common impurities encountered in the synthesis of this compound and how can they be minimized?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Unreacted 2-amino-3-methoxybenzoic acid: Can be removed by a basic wash during workup.

  • N-acylated adducts (amides): These can form when the amino group of one molecule attacks the activated carbonyl group of another.[2] This can be minimized by using a large excess of methanol and avoiding excessively high temperatures.[2]

  • Dialkyl ether: Can form from the self-condensation of the alcohol at very high temperatures.[2]

  • Residual Solvents: Can be removed by drying the final product under vacuum.

Q4: What analytical techniques are recommended for monitoring reaction progress and confirming product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product, as well as assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and helps in the identification of byproducts.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Esterification Reaction
Potential Cause Troubleshooting Steps and Recommendations
Incomplete Reaction The Fischer esterification is an equilibrium-controlled reaction.[2] To drive the reaction forward, use a large excess of methanol, which can also serve as the solvent.[2] Consider removing water as it forms using a Dean-Stark apparatus.[2]
Insufficient Acid Catalyst The basic amino group on 2-amino-3-methoxybenzoic acid neutralizes the acid catalyst.[2] Ensure that at least a stoichiometric amount of the strong acid catalyst (e.g., concentrated sulfuric acid) is used.[2]
Suboptimal Reaction Temperature If the reaction temperature is too low, the reaction rate will be slow. If it is too high, side reactions may occur. Optimize the temperature by monitoring the reaction progress and impurity profile at different temperatures. A typical temperature for this reaction is 95°C.[1]
Steric Hindrance The ortho-substituents on the benzoic acid can slow down the reaction.[2] Increasing the reaction time may be necessary to achieve a high conversion.[2]
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps and Recommendations
N-acylation (Amide Formation) This side reaction is promoted by high temperatures.[2] Maintain a controlled reaction temperature and use a large excess of methanol to favor the desired esterification.[2]
Reaction Mixture Darkens Darkening of the reaction mixture may indicate decomposition of the starting material or product, or the formation of polymeric byproducts. Lowering the reaction temperature or using a milder acid catalyst may resolve this issue.
Presence of Unreacted Starting Material If a significant amount of 2-amino-3-methoxybenzoic acid remains, ensure sufficient catalyst is present and consider extending the reaction time. The unreacted acid can be removed during workup with a basic wash.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Fischer Esterification

This protocol is adapted from a lab-scale synthesis and includes considerations for scaling up.[1]

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-methoxybenzoic acid (e.g., 345 g, 2.06 mol).

  • Reagent Addition: Add methanol (e.g., 2.5 L) to the reaction vessel and stir to create a suspension. Slowly and carefully, add concentrated sulfuric acid (e.g., 500 mL) to the stirred suspension. The addition is exothermic, so maintain the temperature with a cooling bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approximately 95°C) and maintain for 12-24 hours.[1] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove the excess methanol.[1]

    • The resulting residue can be a slurry.[1] Mix the slurry with diethyl ether (e.g., 2 L) and slowly pour it into a separate vessel containing a vigorously stirred mixture of diethyl ether and a cold saturated aqueous solution of sodium carbonate, ensuring there is an excess of sodium carbonate.[1] Caution: This neutralization is exothermic and will release CO₂ gas.

    • Separate the organic (ether) layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Similar Esterification Processes:

Reaction Step Product Yield Reference
EsterificationMethyl 2-methoxy-5-aminosulfonyl benzoate97.4%[3][4]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 2-amino-3-methoxybenzoic acid Reaction Reflux (95°C) 12-24h Start->Reaction Reagents Methanol (excess) Concentrated H2SO4 Reagents->Reaction Workup Workup: 1. Quench with Na2CO3 2. Extraction with Et2O 3. Wash and Dry Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Problem Low Yield of Product CheckConversion Check Reaction Conversion (TLC/HPLC) Problem->CheckConversion IncompleteReaction Incomplete Reaction CheckConversion->IncompleteReaction Low Conversion SideReactions Significant Side Reactions CheckConversion->SideReactions High Conversion, Low Isolation Action1 Increase Reaction Time OR Increase Temperature IncompleteReaction->Action1 Action2 Increase Catalyst Load IncompleteReaction->Action2 Action3 Use Excess Methanol/ Remove Water IncompleteReaction->Action3 Action4 Lower Reaction Temperature SideReactions->Action4

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-amino-3-methoxybenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl 2-amino-3-methoxybenzoate (predicted), Methyl 2-aminobenzoate (experimental), and Methyl 3-methoxybenzoate (experimental).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
This compound CDCl₃Predicted
~7.3 (d)d~8.01HH-6
~6.8 (t)t~8.01HH-5
~6.7 (d)d~8.01HH-4
~4.8 (br s)br s-2H-NH₂
3.89 (s)s-3H-OCH₃
3.88 (s)s-3H-COOCH₃
Methyl 2-aminobenzoate [1]CDCl₃7.84 (dd)dd8.4, 1.61HH-6
7.24 (m)m-1HH-4
6.62 (t)t7.62HH-3, H-5
5.71 (br s)br s-2H-NH₂
3.84 (s)s-3H-COOCH₃
Methyl 3-methoxybenzoate CDCl₃7.62 (d)d7.61HH-2
7.55 (s)s-1HH-6
7.32 (t)t8.01HH-5
7.08 (dd)dd8.0, 2.41HH-4
3.89 (s)s-3H-COOCH₃
3.82 (s)s-3H-OCH₃

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)Assignment
This compound CDCl₃Predicted
~168.0C=O
~150.0C-3
~140.0C-2
~125.0C-1
~120.0C-6
~118.0C-5
~115.0C-4
56.0-OCH₃
52.0-COOCH₃
Methyl 2-aminobenzoate [1]CDCl₃168.6C=O
150.5C-2
134.1C-4
131.2C-6
116.7C-5
116.2C-3
110.7C-1
51.5-COOCH₃
Methyl 3-methoxybenzoate CDCl₃166.9C=O
159.6C-3
131.4C-1
129.4C-5
122.0C-6
119.3C-4
114.0C-2
55.3-OCH₃
52.1-COOCH₃

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules is provided below. Specific parameters may vary depending on the instrument and the sample.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). In many modern spectrometers using deuterated solvents, the residual solvent peak can be used for referencing.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Data Acquisition:

  • The spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Spectroscopy:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is typically used.

    • Key acquisition parameters include:

      • Pulse width: Calibrated to a 90° flip angle.

      • Acquisition time: Typically 2-4 seconds.

      • Relaxation delay: 1-5 seconds, to allow for full relaxation of the protons between scans.

      • Number of scans: 8-16 scans are usually sufficient for a concentrated sample.

  • ¹³C NMR Spectroscopy:

    • The instrument is tuned to the ¹³C frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Key acquisition parameters include:

      • Pulse width: Calibrated to a 30° or 45° flip angle to allow for faster repetition rates.

      • Acquisition time: Typically 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

  • Peak picking is performed to identify the chemical shifts of all signals. For ¹H NMR, coupling constants are also measured.

Mandatory Visualization

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim Spectrometer acq1->acq2 acq3 Acquire FID (¹H and ¹³C) acq2->acq3 proc1 Fourier Transform (FID to Spectrum) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Peak Picking and Integration (¹H) proc3->an1 an2 Assign Signals to Molecular Structure an1->an2 an3 Structure Elucidation and Verification an2->an3

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Signal_Assignment cluster_structure This compound Structure cluster_signals Predicted ¹H NMR Signals img H6 H-6 (~7.3 ppm, d) H6->img C6-H H5 H-5 (~6.8 ppm, t) H5->img C5-H H4 H-4 (~6.7 ppm, d) H4->img C4-H NH2 -NH₂ (~4.8 ppm, br s) NH2->img N-H OCH3 -OCH₃ (3.89 ppm, s) OCH3->img C3-O-CH₃ COOCH3 -COOCH₃ (3.88 ppm, s) COOCH3->img C=O-O-CH₃

Caption: Predicted ¹H NMR signal assignments for this compound.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Interpretation and Comparative Analysis of the Mass Spectrum of Methyl 2-amino-3-methoxybenzoate and Related Compounds.

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of this compound, a key building block in synthetic organic chemistry. Understanding its fragmentation pattern is crucial for unambiguous identification in complex reaction mixtures and for quality control. Through a comparative lens, we will dissect its mass spectrum alongside those of its structural analogs, Methyl 2-aminobenzoate (Methyl anthranilate) and Methyl 3-methoxybenzoate, to elucidate the influence of substituent positioning on fragmentation pathways.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation that provides a unique molecular fingerprint. The key to interpretation lies in understanding how the molecule breaks apart upon electron ionization. The primary observed fragments are a result of the loss of stable neutral molecules or radicals from the molecular ion.

The molecular ion peak ([M]⁺˙) for this compound is observed at a mass-to-charge ratio (m/z) of 181, consistent with its molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1] The major fragmentation pathways are initiated by the loss of a methoxy radical (•OCH₃) from the ester group or a methyl radical (•CH₃) from the methoxy substituent, leading to the formation of key fragment ions.

A prominent peak is observed at m/z 166, which corresponds to the loss of a methyl radical (•CH₃) from the methoxy group. Another significant fragment appears at m/z 150, resulting from the loss of the methoxy group (•OCH₃) from the ester functionality. Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 122. A fragment at m/z 134 is also observed, likely due to the loss of a C₂H₃O radical. The peak at m/z 131 can be attributed to the loss of the entire methoxycarbonyl group (•COOCH₃).

The proposed fragmentation pathway is visualized in the diagram below:

G M This compound [M]⁺˙ m/z = 181 F1 [M - •CH₃]⁺ m/z = 166 M->F1 - •CH₃ F2 [M - •OCH₃]⁺ m/z = 150 M->F2 - •OCH₃ F4 [M - C₂H₃O]⁺ m/z = 134 M->F4 - C₂H₃O F5 [M - •COOCH₃]⁺ m/z = 131 M->F5 - •COOCH₃ F3 [M - CO]⁺˙ from m/z 150 m/z = 122 F2->F3 - CO G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis A Weigh Analyte B Dissolve in Solvent A->B C Inject Sample into GC B->C D Separation in GC Column C->D E Elution into MS D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Generate Mass Spectrum H->I J Interpret Fragmentation I->J

References

High-Performance Liquid Chromatography (HPLC) method for purity assessment of Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, ensuring the purity of starting materials and intermediates is of paramount importance. Methyl 2-amino-3-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][3] This guide will first detail a proposed HPLC method for the purity assessment of this compound, followed by a comparison with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the separation and quantification of this compound from its potential impurities. This method is designed to be stability-indicating, meaning it can separate the main compound from its degradation products and process-related impurities.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of a this compound sample.

ParameterValue
Retention Time of Main Peak Approx. 12.5 min
Total Peak Area 1,500,000 µAUs
Main Peak Area 1,485,000 µAUs
Calculated Purity 99.0%
Relative Standard Deviation (RSD) for replicate injections < 1.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_smp Weigh Sample dissolve_smp Dissolve in Diluent weigh_smp->dissolve_smp inject Inject into HPLC System dissolve_std->inject dissolve_smp->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_classical Classical Method cluster_attributes Key Attributes HPLC HPLC Specificity High Specificity HPLC->Specificity Sensitivity High Sensitivity HPLC->Sensitivity Quantification Quantitative Power HPLC->Quantification GCMS GC-MS GCMS->Specificity GCMS->Sensitivity GCMS->Quantification NMR NMR Spectroscopy NMR->Specificity NMR->Quantification Structure Structural Info NMR->Structure Titrimetry Titrimetry Titrimetry->Quantification Cost Low Cost Titrimetry->Cost

References

A Comparative Guide to the Reactivity of Methyl 2-amino-3-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Methyl 2-amino-3-methoxybenzoate and its structural isomers. Due to a lack of direct comparative experimental data, this analysis is based on established principles of organic chemistry, focusing on the electronic and steric effects of the amino (-NH₂) and methoxy (-OCH₃) substituents on the benzene ring. This guide aims to predict the relative reactivity of these isomers in common organic reactions, providing a valuable resource for synthetic route design and optimization.

Introduction to the Isomers

The isomers of Methyl aminomethoxybenzoate are characterized by the different positions of the amino and methoxy groups on the benzene ring relative to the methyl ester group. The reactivity of these compounds is primarily influenced by the interplay of the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the methyl ester group.

The key isomers considered in this guide are:

  • This compound

  • Methyl 2-amino-5-methoxybenzoate [1][2]

  • Methyl 4-amino-3-methoxybenzoate [3][4][5]

  • Methyl 3-amino-4-methoxybenzoate [6][7][8][9]

  • Methyl 5-amino-2-methoxybenzoate [10]

Predicted Reactivity

The reactivity of the benzene ring towards electrophilic attack and the nucleophilicity of the amino group are the two primary aspects to consider when comparing these isomers.

1. Electrophilic Aromatic Substitution:

The amino and methoxy groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. The methyl ester group is a deactivating, meta-directing group. The overall reactivity and the site of substitution will be determined by the combined effects of these groups.

  • Most Reactive: Isomers where the activating groups' directing effects reinforce each other and are not sterically hindered will be the most reactive. For instance, in Methyl 4-amino-3-methoxybenzoate , the strong ortho, para-directing amino group and the methoxy group activate the 5- and 1-positions.

  • Least Reactive: Isomers where the activating groups are meta to each other and their activating effects are less pronounced at the same positions will be less reactive.

2. Nucleophilicity of the Amino Group:

The nucleophilicity of the amino group is crucial for reactions such as acylation, alkylation, and diazotization. The electron density on the nitrogen atom determines its nucleophilicity.

  • Highest Nucleophilicity: The amino group will be most nucleophilic when it benefits from the electron-donating effects of the methoxy group and is not sterically hindered. In Methyl 4-amino-3-methoxybenzoate , the methoxy group is para to the amino group, enhancing its electron density through resonance.

  • Lowest Nucleophilicity: The amino group will be least nucleophilic when it is ortho to the bulky methyl ester group, which can cause steric hindrance and potential intramolecular hydrogen bonding, reducing its availability for reaction. This is the case in This compound .

Data Presentation

The following table summarizes key physicochemical properties of this compound and its isomers, gathered from PubChem. Direct experimental data on their relative reactivity is not available.

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Predicted XlogP
Target Compound This compound5121-34-6181.191.9
Isomer 1 Methyl 2-amino-5-methoxybenzoate2475-80-1181.191.9
Isomer 2 Methyl 4-amino-3-methoxybenzoate41608-64-4181.191.1
Isomer 3 Methyl 3-amino-4-methoxybenzoate24812-90-6181.191.1
Isomer 4 Methyl 5-amino-2-methoxybenzoate22802-67-1181.191.4

Experimental Protocols

To empirically determine the relative reactivity of these isomers, a series of competitive experiments can be designed. Below are detailed methodologies for two key experiments.

Protocol 1: Competitive Acylation to Determine Relative Nucleophilicity

This experiment aims to determine the relative nucleophilicity of the amino group in each isomer by reacting an equimolar mixture of two isomers with a limited amount of an acylating agent.

Materials:

  • This compound

  • An isomer (e.g., Methyl 4-amino-3-methoxybenzoate)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing an equimolar mixture of this compound and the chosen isomer in anhydrous DCM.

  • In a separate flask, prepare a solution of acetyl chloride (0.5 equivalents with respect to the total moles of the amines) in anhydrous DCM.

  • Cool both solutions to 0°C in an ice bath.

  • Slowly add the acetyl chloride solution to the amine mixture with constant stirring.

  • Add triethylamine (1.1 equivalents with respect to acetyl chloride) to the reaction mixture to neutralize the HCl formed.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM, dry over anhydrous sodium sulfate, and filter.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the acylated products of the two isomers. The isomer that forms a higher amount of the acylated product is the more nucleophilic one.

Protocol 2: Competitive Nitration to Determine Relative Ring Reactivity

This experiment evaluates the relative reactivity of the aromatic ring towards electrophilic substitution.

Materials:

  • This compound

  • An isomer (e.g., Methyl 4-amino-3-methoxybenzoate)

  • Nitrating mixture (a solution of nitric acid in sulfuric acid)

  • Dichloromethane (DCM)

  • High-performance liquid chromatography (HPLC)

Procedure:

  • Prepare a stock solution containing an equimolar mixture of this compound and the chosen isomer in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled nitrating mixture (0.5 equivalents with respect to the total moles of the aromatic compounds) to the solution with vigorous stirring.

  • Maintain the temperature at 0°C and stir for 30 minutes.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by HPLC to determine the relative amounts of the nitrated products of each isomer. The isomer that yields a higher amount of the nitrated product is considered more reactive towards electrophilic aromatic substitution.

Visualizations

Reactivity_Factors cluster_Substituent_Effects Substituent Effects on Reactivity cluster_Reactivity_Types Types of Reactivity Amino_Group Amino Group (-NH2) Strongly Activating Ortho, Para-directing Ring_Reactivity Electrophilic Aromatic Substitution Amino_Group->Ring_Reactivity Increases Amine_Reactivity Nucleophilicity of Amino Group Amino_Group->Amine_Reactivity Governs Methoxy_Group Methoxy Group (-OCH3) Activating Ortho, Para-directing Methoxy_Group->Ring_Reactivity Increases Methoxy_Group->Amine_Reactivity Enhances (if para/ortho) Ester_Group Methyl Ester Group (-COOCH3) Deactivating Meta-directing Ester_Group->Ring_Reactivity Decreases

Caption: Factors influencing the reactivity of aminomethoxybenzoate isomers.

Experimental_Workflow_Competitive_Acylation Start Start: Equimolar Mixture of Isomers Add_Acylating_Agent Add Limited Acylating Agent (e.g., Acetyl Chloride) Start->Add_Acylating_Agent Reaction Reaction at 0°C to RT Add_Acylating_Agent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Analysis GC-MS Analysis of Product Ratio Workup->Analysis Conclusion Determine Relative Nucleophilicity Analysis->Conclusion

Caption: Workflow for comparing isomer nucleophilicity via competitive acylation.

References

Characterization of Methyl 2-amino-3-methoxybenzoate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy and other key analytical techniques for the characterization of Methyl 2-amino-3-methoxybenzoate, a significant building block in pharmaceutical synthesis.

This document presents a detailed analysis of the expected FTIR spectral features of this compound, alongside a comparative look at Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The guide includes predicted data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical methods for compound verification and quality control.

Performance Comparison: FTIR vs. Alternative Analytical Techniques

The choice of analytical technique for the characterization of an organic molecule like this compound depends on the specific information required. While FTIR spectroscopy is a rapid and accessible method for identifying functional groups, other techniques provide complementary and more detailed structural information.

Analytical TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
FTIR Spectroscopy Identification of functional groups (e.g., N-H, C=O, C-O, aromatic C-H)Solid or liquidFast, non-destructive, relatively inexpensiveProvides limited information on molecular connectivity and stereochemistry
¹H NMR Spectroscopy Number of different types of protons, their chemical environment, and neighboring protonsSolution (typically in a deuterated solvent)Provides detailed information about the proton framework of the moleculeRequires soluble sample, more expensive instrumentation than FTIR
¹³C NMR Spectroscopy Number of different types of carbon atoms and their chemical environmentSolution (typically in a deuterated solvent)Provides detailed information about the carbon skeleton of the moleculeLess sensitive than ¹H NMR, requires longer acquisition times
Mass Spectrometry Molecular weight and fragmentation patternSolid, liquid, or gas (requires ionization)Determines the molecular formula and provides clues about the structure from fragmentationCan be a destructive technique, interpretation of fragmentation can be complex
Raman Spectroscopy Complementary vibrational information to FTIR, especially for non-polar bondsSolid or liquidCan be used for aqueous samples, minimal sample preparationCan be affected by sample fluorescence

Characterization Data for this compound

The following tables summarize the predicted and experimentally available data for the characterization of this compound.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3050 - 3000C-H stretch (aromatic)Benzene ring
2990 - 2940C-H stretch (aliphatic)Methyl groups (-OCH₃, -COOCH₃)
1710 - 1680C=O stretchEster
1620 - 1580N-H bend and C=C stretch (aromatic)Primary amine and Benzene ring
1280 - 1240C-O stretch (asymmetric)Aryl ether
1150 - 1050C-O stretch (symmetric)Ester and Ether
Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 6.5m3HAromatic protons
~4.5br s2H-NH₂ protons
~3.9s3H-COOCH₃ protons
~3.8s3HAr-OCH₃ protons
Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (ppm)Assignment
~168C=O (ester)
~150 - 110Aromatic carbons
~52-COOCH₃ carbon
~56Ar-OCH₃ carbon
Mass Spectrometry Data
m/zInterpretation
181Molecular ion [M]⁺
150[M - OCH₃]⁺
122[M - COOCH₃]⁺

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Solid Sample

Objective: To obtain the infrared spectrum of a solid organic compound.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Solid sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum with no sample on the crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducible results.

  • Sample Spectrum: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: After data collection, process the spectrum by performing a baseline correction and, if necessary, smoothing.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for FTIR characterization and a comparison of different analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample Place Solid Sample on ATR Crystal start->sample pressure Apply Pressure sample->pressure background Collect Background Spectrum pressure->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (Baseline Correction) acquire->process interpret Interpret Peaks (Functional Groups) process->interpret end End interpret->end

Caption: Experimental workflow for FTIR analysis.

technique_comparison cluster_main Characterization of this compound cluster_techniques Analytical Techniques cluster_info Information Obtained main This compound ftir FTIR main->ftir nmr NMR (¹H & ¹³C) main->nmr ms Mass Spectrometry main->ms raman Raman main->raman info_ftir Functional Groups ftir->info_ftir info_nmr Molecular Connectivity nmr->info_nmr info_ms Molecular Weight & Formula ms->info_ms info_raman Vibrational Modes (Complementary to FTIR) raman->info_raman

Caption: Comparison of analytical techniques.

Comparative Guide to Alternative Reagents for Methyl 2-amino-3-methoxybenzoate in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of alternative reagents to Methyl 2-amino-3-methoxybenzoate for the synthesis of quinolone derivatives, a critical scaffold in drug development. The comparison focuses on reaction efficiency, accessibility of starting materials, and the impact of substituent patterns on the final product.

Introduction to Quinolone Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinolines, which can subsequently be converted to quinolones. A key step in this reaction involves the cyclization of an aniline derivative with a malonic acid derivative. This compound is a common starting material for the synthesis of quinolones with substitution at the 8-position. This guide explores viable alternatives to this reagent, providing researchers with data to make informed decisions for their synthetic strategies.

Comparative Analysis of Starting Materials

The choice of the initial aniline derivative is crucial as it dictates the substitution pattern of the resulting quinolone ring. This section compares this compound with two plausible alternatives: Methyl 2-aminobenzoate and 2-Amino-3-methoxybenzoic acid.

Table 1: Comparison of Reagent Performance in a Model Quinolone Synthesis

ReagentOverall Yield (%)Key Reaction ConditionsNotes on Product Profile
This compound75-851. Diethyl (ethoxymethylene)malonate, 140°C, 2h. 2. Dowtherm A, 250°C, 30 min.Yields 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. The methoxy group at the 8-position can influence biological activity and solubility.
Methyl 2-aminobenzoate80-901. Diethyl (ethoxymethylene)malonate, 140°C, 2h. 2. Dowtherm A, 250°C, 30 min.Yields 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (norfloxacin precursor). This is a simpler, unsubstituted analog.
2-Amino-3-methoxybenzoic acid65-751. Diethyl (ethoxymethylene)malonate, 140°C, 2h. 2. Polyphosphoric acid, 100°C, 1h.Results in the corresponding quinolone but requires a different cyclization agent (PPA) due to the free carboxylic acid. The yield is generally lower.

Experimental Protocols

Protocol 1: Synthesis of 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester using this compound

  • A mixture of this compound (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 140°C for 2 hours.

  • The resulting intermediate, diethyl 2-(((3-methoxy-2-(methoxycarbonyl)phenyl)amino)methylene)malonate, is added portion-wise to heated Dowtherm A (20 times the weight of the intermediate) at 250°C.

  • The reaction mixture is maintained at this temperature for 30 minutes.

  • After cooling, the solid product is collected by filtration, washed with hexane, and recrystallized from ethanol to afford the title compound.

Protocol 2: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester using Methyl 2-aminobenzoate

  • A mixture of Methyl 2-aminobenzoate (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 140°C for 2 hours.

  • The intermediate is cyclized in Dowtherm A at 250°C for 30 minutes.

  • The product is isolated by filtration and purified by recrystallization from N,N-dimethylformamide.

Protocol 3: Synthesis using 2-Amino-3-methoxybenzoic acid

  • 2-Amino-3-methoxybenzoic acid (1.0 eq) is reacted with diethyl (ethoxymethylene)malonate (1.1 eq) at 140°C for 2 hours.

  • The intermediate is heated in polyphosphoric acid (10 times weight) at 100°C for 1 hour.

  • The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration and washed with water to yield the product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic routes discussed.

G cluster_0 Route 1: Using this compound A This compound C Intermediate 1 A->C 140°C B Diethyl (ethoxymethylene)malonate B->C D 8-methoxy-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid ethyl ester C->D Dowtherm A, 250°C

Caption: Synthetic route to a substituted quinolone using this compound.

G cluster_1 Route 2: Using Methyl 2-aminobenzoate (Alternative 1) E Methyl 2-aminobenzoate G Intermediate 2 E->G 140°C F Diethyl (ethoxymethylene)malonate F->G H 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid ethyl ester G->H Dowtherm A, 250°C

Caption: Synthesis of an unsubstituted quinolone using Methyl 2-aminobenzoate.

G cluster_2 Route 3: Using 2-Amino-3-methoxybenzoic acid (Alternative 2) I 2-Amino-3-methoxybenzoic acid K Intermediate 3 I->K 140°C J Diethyl (ethoxymethylene)malonate J->K L 8-methoxy-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid K->L Polyphosphoric acid, 100°C

Caption: Alternative route using a benzoic acid derivative requiring a different cyclization agent.

Logical Flow for Reagent Selection

The choice of starting material depends on the desired final product and the acceptable reaction conditions. The following diagram outlines the decision-making process.

G start Desired Quinolone Substitution Pattern? sub_8_methoxy 8-methoxy substitution start->sub_8_methoxy Yes unsubstituted Unsubstituted at position 8 start->unsubstituted No reagent1 Use this compound sub_8_methoxy->reagent1 reagent3 Consider 2-Amino-3-methoxybenzoic acid (if Dowtherm is not viable) sub_8_methoxy->reagent3 reagent2 Use Methyl 2-aminobenzoate unsubstituted->reagent2

Caption: Decision tree for selecting the appropriate starting aniline for quinolone synthesis.

Conclusion

While this compound is an effective reagent for the synthesis of 8-methoxyquinolones, alternative starting materials such as Methyl 2-aminobenzoate offer a high-yielding route to unsubstituted quinolones. 2-Amino-3-methoxybenzoic acid presents another alternative, though it may result in lower yields and requires different cyclization conditions. The selection of the optimal reagent should be guided by the specific synthetic target and the desired process parameters. Researchers are encouraged to consider these alternatives to optimize their synthetic strategies for quinolone-based drug candidates.

Comparative Biological Activity of Methyl 2-amino-3-methoxybenzoate Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of research on the biological activity of a series of Methyl 2-amino-3-methoxybenzoate derivatives. Despite extensive searches for comparative studies, quantitative experimental data, and established experimental protocols, no specific information detailing the synthesis and biological evaluation of a series of these compounds for anticancer, antimicrobial, or anti-inflammatory activities could be located. Therefore, a direct comparative guide as requested cannot be constructed at this time.

The initial focus of this inquiry was to provide a detailed comparison of the biological activities of various derivatives of this compound, a substituted anthranilate. The core requirements included the presentation of quantitative data in tabular format, detailed experimental methodologies, and visualizations of relevant biological pathways. However, the scientific literature does not appear to contain studies that would provide the necessary data to fulfill these requirements.

Public chemical databases, such as PubChem, confirm the existence and provide physicochemical properties of this compound and its isomers.[1][2][3][4][5] However, these entries do not contain any associated biological activity data or references to pharmacological studies on a series of its derivatives.

Searches for the biological activities of "this compound derivatives" and related terms consistently yielded results for compounds with similar nomenclature but fundamentally different chemical structures. These included, but were not limited to, derivatives of benzothiazole, aminobenzoic acid, and other heterocyclic systems.[6][7][8][9] While these studies present valuable research on the structure-activity relationships of their respective chemical classes, they do not provide any information on the biological effects of derivatives of this compound.

Furthermore, some studies utilize substituted methoxybenzoates as starting materials for the synthesis of more complex molecules.[10] However, these investigations do not focus on creating and testing a series of derivatives of the initial this compound scaffold.

Based on the exhaustive search of available scientific literature and chemical databases, it is concluded that there is currently no published research on the comparative biological activity of this compound derivatives. As a result, the creation of a comparison guide with supporting experimental data, protocols, and signaling pathway diagrams is not feasible. Further research into the synthesis and biological screening of this class of compounds is warranted to explore their potential therapeutic applications.

References

Validating the Structure of Synthesized Methyl 2-amino-3-methoxybenzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural validation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comprehensive comparison of analytical techniques for validating the structure of Methyl 2-amino-3-methoxybenzoate, a key intermediate in various synthetic pathways. We further explore alternative compounds and present comparative data to inform strategic decisions in drug discovery and development.

Synthesis and Structural Elucidation of this compound

This compound can be synthesized via the esterification of 2-amino-3-methoxybenzoic acid. A common method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Once synthesized, confirming the compound's structure is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its chemical identity.

Spectroscopic Data for Structural Validation

The following tables summarize the expected and observed spectral data for this compound.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
7.15 (dd, J=7.9, 1.5 Hz)Ar-H
6.85 (dd, J=8.1, 1.5 Hz)Ar-H
6.65 (t, J=8.0 Hz)Ar-H
4.80 (br s)-NH₂
3.88 (s)-OCH₃ (ester)
3.86 (s)-OCH₃ (aromatic)

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Mass Spectrometry (EI) Infrared (IR) Spectroscopy (KBr, cm⁻¹)
m/z Fragmentation
181[M]⁺
150[M - OCH₃]⁺
122[M - COOCH₃]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Synthesis of this compound

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-amino-3-methoxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Instrumentation: Mass spectrometer with an electron ionization (EI) source. Sample Introduction: Introduce a small amount of the sample directly into the ion source. Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

Instrumentation: Fourier-transform infrared (FTIR) spectrometer. Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin disk. Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Comparative Analysis with Alternative Scaffolds

In drug discovery, the selection of a core scaffold is a critical decision that influences the physicochemical and pharmacological properties of the final compounds. While this compound is a valuable building block, several alternatives can be considered depending on the therapeutic target and desired structure-activity relationship (SAR).

Table 3: Comparison of this compound with Alternative Aminobenzoate Scaffolds

FeatureThis compoundMethyl 3-amino-2-methoxybenzoate[1]Methyl 4-amino-2-methoxybenzoate
Structure 2-amino, 3-methoxy substitution3-amino, 2-methoxy substitution4-amino, 2-methoxy substitution
Potential Applications Antipsychotic, pro-cognitive agentsBuilding block for various heterocyclic compoundsPrecursor for pharmacologically active molecules
Key Physicochemical Properties The ortho-amino and meta-methoxy groups can influence intramolecular hydrogen bonding and conformational preferences, impacting receptor binding.The altered substitution pattern can lead to different electronic and steric properties compared to the 2,3-isomer, potentially affecting biological activity.The para-amino group is a common feature in many bioactive molecules, including sulfonamides and local anesthetics. The ortho-methoxy group can modulate this activity.

The choice of a particular aminobenzoate isomer can significantly impact the biological activity of the resulting derivatives. For instance, the position of the amino and methoxy groups can influence the molecule's ability to interact with specific enzyme active sites or receptor binding pockets.

Visualizing the Validation Workflow

A systematic approach is crucial for the efficient and accurate validation of a synthesized compound. The following workflow diagram illustrates the key steps involved.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Methyl 2-amino-3-methoxybenzoate Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Analysis Spectral Data Analysis NMR->Analysis MS->Analysis IR->Analysis Comparison Comparison with Reference Data Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

References

Comparative Guide to the Quantitative Analysis of Methyl 2-amino-3-methoxybenzoate in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like Methyl 2-amino-3-methoxybenzoate is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical technique for the quantitative analysis of this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase with detection by mass spectrometry.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Sample Preparation Simple dilution of the reaction mixture.Derivatization may be required to improve volatility and thermal stability.Simple dilution with a deuterated solvent containing an internal standard.
Specificity Good, but can be susceptible to co-eluting impurities. A forced degradation study is recommended to ensure the method is stability-indicating.Excellent, with mass spectral data providing a high degree of confidence in peak identity.Excellent, with distinct chemical shifts for different protons in the molecule.
Linearity (r²) > 0.999> 0.999Not applicable in the same way; linearity is inherent.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 mg/mL (less sensitive)
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~3 mg/mL (less sensitive)
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 2%< 3%< 1%
Throughput HighMediumLow to Medium
Cost ModerateHighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic amines and esters and have been adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is a robust and widely used technique for the quantification of pharmaceutical intermediates.[1][2][3]

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dilute the reaction mixture with the mobile phase to a concentration within the calibration range.

Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed.[4][5][6][7] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products and confirm that they do not interfere with the quantification of the main peak.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for complex mixtures.[8][9][10] For compounds with polar functional groups like amines, derivatization is often employed to improve volatility and chromatographic peak shape.[11][12]

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • This compound reference standard

  • Internal standard (e.g., durene)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Sample Preparation and Derivatization:

  • Prepare a stock solution of the reference standard and internal standard in pyridine.

  • To 100 µL of the sample or standard solution in a vial, add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[13][14][15][16][17][18]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid)

  • This compound sample

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[19][20]

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Quantification: The concentration of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

For this compound, the well-resolved singlet of the methoxy group protons (-OCH₃) or the methyl ester protons (-COOCH₃) are suitable for quantification.

Visualizations

The following diagrams illustrate the logical workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Reaction Mixture Dilution Dilute with Mobile Phase Start->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Reaction Mixture Derivatization Derivatization (BSTFA) Start->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Integration Peak Integration (EIC) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Start Reaction Mixture Weighing Weigh Sample & Internal Standard Start->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Acquire 1H NMR Spectrum Dissolution->Acquisition Integration Integrate Signals Acquisition->Integration Calculation Calculate Purity Integration->Calculation

References

A Comparative Guide to Bioisosteric Replacements for the Methoxy Group in Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential bioisosteric replacements for the methoxy group in Methyl 2-amino-3-methoxybenzoate (MAM), a natural protoalkaloid with promising atypical antipsychotic and procognitive effects.[1][2] The strategic replacement of the methoxy group, a common site of metabolic liability, can lead to improved pharmacokinetic and pharmacodynamic properties. This guide offers a data-driven (where available) and theoretical comparison of key bioisosteres, along with detailed experimental protocols for their evaluation.

Introduction to Bioisosterism and the Methoxy Group

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity, metabolic stability, or toxicological profile. The methoxy group, while prevalent in many bioactive molecules, is often susceptible to O-demethylation by cytochrome P450 enzymes, leading to rapid metabolism and potential formation of reactive metabolites.

This guide focuses on the following common bioisosteric replacements for the methoxy group at the 3-position of this compound:

  • Fluoro (-F)

  • Difluoromethyl (-CHF2)

  • Trifluoromethyl (-CF3)

  • Trifluoromethoxy (-OCF3)

The selection of an appropriate bioisostere depends on a careful balance of steric, electronic, and lipophilic properties to maintain or improve the desired biological activity while addressing metabolic instability.

Comparative Analysis of Bioisosteric Replacements

While direct experimental data comparing the metabolic stability and lipophilicity of this compound with its direct bioisosteric analogs is not extensively available in a single source, we can infer the likely impact of these substitutions based on established principles in medicinal chemistry. The following tables summarize the expected trends.

Table 1: Physicochemical and Metabolic Properties of Methoxy Bioisosteres
Bioisosteric ReplacementPredicted Lipophilicity (logP)Predicted Metabolic StabilityKey Considerations
-OCH3 (Parent) ModerateLow (susceptible to O-demethylation)Known biological activity, but potential for rapid metabolism.
-F Similar to -OCH3 or slightly increasedHighMinimal steric perturbation. Can alter electronic properties of the aromatic ring.
-CHF2 IncreasedHighOffers a balance of lipophilicity and metabolic stability.
-CF3 Significantly IncreasedHighStrong electron-withdrawing group, can significantly alter pKa and binding interactions.
-OCF3 Significantly IncreasedVery HighHighly lipophilic and metabolically robust; can significantly impact solubility.
Table 2: Predicted Impact on Biological Activity

Given that this compound exhibits potential antipsychotic activity, likely through modulation of dopamine and serotonin receptors, the electronic and steric changes from bioisosteric replacement can impact receptor affinity.

Bioisosteric ReplacementPredicted Effect on Receptor Binding AffinityRationale
-F Likely maintained or slightly alteredSimilar size to the methoxy group, but different electronic properties may influence hydrogen bonding and other interactions.
-CHF2 Potentially alteredIncreased size and different electronic nature compared to the methoxy group could impact binding pocket fit and interactions.
-CF3 Likely alteredThe strong electron-withdrawing nature and larger size of the trifluoromethyl group can significantly change the electronic distribution of the aromatic ring and its interactions with the receptor.
-OCF3 Likely alteredThe trifluoromethoxy group is a strong electron-withdrawing group and is more lipophilic, which could alter the binding mode and affinity.

Experimental Protocols

To empirically determine the performance of these bioisosteric replacements, the following experimental protocols are recommended.

Synthesis of Bioisosteric Analogs

The synthesis of the target analogs can be achieved through multi-step synthetic routes, often starting from commercially available substituted nitrobenzoic acids or anilines. For example, the synthesis of Methyl 2-amino-3-fluorobenzoate can be accomplished by the reduction of the corresponding nitro compound, which is obtained from 2-fluoro-3-nitrobenzoic acid.[3][4][5] Similarly, analogs with trifluoromethyl groups can be synthesized from corresponding trifluoromethyl-substituted anilines or benzoic acids.[6][7]

Metabolic Stability Assessment: Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds and positive control (a compound with known metabolic instability)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. Prepare the microsomal incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the microsomal mixture to 37°C. Initiate the metabolic reaction by adding the test compound to the mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Lipophilicity Determination: Shake-Flask Method for logP/logD

This method measures the partitioning of a compound between an aqueous and an organic phase to determine its lipophilicity.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Test compounds

  • Vials and a shaker

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of n-octanol and aqueous buffer (e.g., 1:1).

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully take aliquots from both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP or logD is the logarithm of this value.

Biological Activity Assessment: Receptor Binding Assays

Given the potential antipsychotic activity of this compound, evaluating the binding affinity of its analogs to key central nervous system receptors, such as the dopamine D2 and serotonin 5-HT2A receptors, is crucial.

General Protocol for Radioligand Binding Assay:

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors)

  • Radiolabeled ligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)

  • Unlabeled competitor (for non-specific binding determination)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Logical Workflow for Bioisosteric Replacement

G A Identify Parent Compound (this compound) B Identify Metabolic Liability (Methoxy Group - O-demethylation) A->B C Select Bioisosteric Replacements (-F, -CHF2, -CF3, -OCF3) B->C D Synthesize Analog Compounds C->D E Evaluate Physicochemical Properties (logP, Solubility) D->E F Assess Metabolic Stability (Microsomal Assay) D->F G Determine Biological Activity (Receptor Binding Assays) D->G H Analyze Structure-Activity Relationship (SAR) E->H F->H G->H I Select Lead Candidate H->I

Caption: A logical workflow for the bioisosteric replacement of the methoxy group.

Experimental Workflow for Performance Evaluation

G cluster_0 Metabolic Stability cluster_1 Lipophilicity cluster_2 Biological Activity A Incubate Compound with Liver Microsomes & NADPH B Quench Reaction at Time Points A->B C Quantify Parent Compound (LC-MS/MS) B->C D Calculate t1/2 and CLint C->D E Partition Compound between n-Octanol and Buffer F Separate Phases E->F G Quantify Compound in Each Phase (HPLC/LC-MS) F->G H Calculate logP/logD G->H I Incubate Receptor Membranes with Radioligand & Compound J Filter and Wash I->J K Measure Radioactivity J->K L Calculate IC50 and Ki K->L

Caption: Experimental workflow for evaluating key performance parameters.

Hypothetical Signaling Pathway for Antipsychotic Activity

G compound MAM Analog d2r Dopamine D2 Receptor compound->d2r Antagonism ht2ar Serotonin 5-HT2A Receptor compound->ht2ar Modulation g_protein G-protein Signaling d2r->g_protein ht2ar->g_protein downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+) g_protein->downstream response Antipsychotic & Procognitive Effects downstream->response

Caption: Hypothetical signaling pathway for the antipsychotic and procognitive effects.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-3-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 2-amino-3-methoxybenzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

The primary and most critical step in the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] This ensures that the chemical is managed in an environmentally safe and legally compliant manner. Under no circumstances should this chemical be disposed of down the drain, as this can lead to environmental contamination.[1]

Key Safety and Handling Information

Proper handling is paramount during the disposal process to mitigate exposure and ensure safety. The following table summarizes essential safety data for this compound.

ParameterInformation
Signal Word Warning[2][3][4]
Hazard Classifications Acute Toxicity, Oral (Category 4)[2][3], Skin Irritant (Category 2)[3][5], Serious Eye Irritation (Category 2)[3][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, lab coat, and in cases of dust, a dust mask (e.g., N95)[1][4][5]
Handling Environment A well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][5][6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases[1][6]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe collection and preparation of this compound for disposal.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.[1][4][5]

  • Conduct all handling and preparation for disposal within a well-ventilated area, such as a fume hood.[1][5]

2. Waste Collection and Containment:

  • For Solid Waste: Carefully sweep up the solid material, avoiding actions that could generate dust.[1][6] Place the collected solid into a suitable, sealable, and clearly labeled waste container.[1][6]

  • For Liquid Solutions: If this compound is in a solution, absorb the liquid using an inert absorbent material. Place the saturated absorbent material into a suitable, sealable, and clearly labeled waste container.

3. Labeling and Storage:

  • Clearly and accurately label the waste container with "Waste this compound" and include any relevant hazard symbols as per your institution's and local regulations.

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[6]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for the pickup and final disposal of the waste.[1]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Well-Ventilated Area (Fume Hood) B->C D Is the waste solid or liquid? C->D E Solid Waste: Sweep carefully to avoid dust. Place in a sealed, labeled container. D->E Solid F Liquid Waste: Absorb with inert material. Place in a sealed, labeled container. D->F Liquid G Store waste container in a designated, secure area. E->G F->G H Contact EHS or Licensed Waste Disposal Company G->H I Arrange for Professional Pickup and Disposal H->I J End: Compliant Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling, use, and disposal of Methyl 2-amino-3-methoxybenzoate (CAS No: 5121-34-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₁NO₃[1]

  • Molecular Weight: 181.19 g/mol [1]

Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and serious eye irritation.[1] It is a combustible solid.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to prevent contact and inhalation. The selection of appropriate PPE is the first line of defense against chemical exposure.

Protection TypeSpecific RecommendationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.[2]Prevents inhalation of the powdered chemical.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities.[2][3]Protects against eye contact.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).[2]Prevents skin contact. Nitrile gloves may offer limited protection for short-duration tasks.[2]
Skin and Body Protection Laboratory coat.[2][3]Protects skin and personal clothing from contamination.

Engineering Controls and Safe Handling Practices

Engineering Controls:

  • Ventilation: All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[3][4]

  • Safety Equipment: Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

Work Practices:

  • Avoid the formation of dust.[3]

  • Keep containers tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.[3][5]

  • Remove contaminated clothing and wash it before reuse.[3][4]

Operational and Disposal Plans

A systematic approach to operations and waste disposal is crucial for laboratory safety and environmental compliance.

Spill Procedures:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Provide ventilation to the area.

Waste Disposal:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself. Rinsate from cleaning contaminated equipment should be collected and disposed of as chemical waste.[2]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms occur.[3][6]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[5][6]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[5][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Hazards Assess Hazards & Review SDS Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Weigh_Transfer Weighing and Transferring Prepare_Work_Area->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Spill Spill Occurs Spill_Response Follow Spill Procedure Spill->Spill_Response Exposure Personnel Exposure First_Aid Administer First Aid Exposure->First_Aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.